molecular formula C11H16O B3106074 3-Methyl-1-phenylbutan-1-OL CAS No. 1565-86-2

3-Methyl-1-phenylbutan-1-OL

Cat. No.: B3106074
CAS No.: 1565-86-2
M. Wt: 164.24 g/mol
InChI Key: KWXSTAUVUZAMGW-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylbutan-1-OL (CAS 1565-86-2) is a secondary alcohol of interest in advanced organic synthesis, serving as a well-defined, functionalized building block for constructing complex molecules . Its molecular formula is C11H16O, with a molecular weight of 164.24 g/mol . The compound features a phenyl group and a branched 3-methylbutyl chain, connected by a chiral carbinol center, making it a versatile intermediate for various research applications . A primary synthetic route to this compound involves the Grignard reaction, where a phenylmagnesium halide acts as a nucleophile toward 3-methylbutanal, followed by acidic workup to yield the target alcohol . This material is offered for research applications only. It is strictly for laboratory use and is not intended for human or veterinary usage . Please note that this compound may cause skin and eye irritation and specific storage conditions may be required . Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXSTAUVUZAMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300319
Record name α-(2-Methylpropyl)benzenemethanol
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Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565-86-2
Record name α-(2-Methylpropyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2-Methylpropyl)benzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 1-Phenyl-3-methylbutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Applications in Drug Development

Abstract

1-Phenyl-3-methylbutan-1-ol (CAS: 1565-86-2), also known as


-isobutylbenzyl alcohol, is a secondary aryl-alkyl carbinol serving as a critical chiral building block in organic synthesis and medicinal chemistry.[1][2] Characterized by a stereogenic center at the C1 position, this molecule acts as a model substrate for enantioselective catalytic reductions and a precursor for bioactive pharmacophores. This guide provides an in-depth analysis of its structural properties, validated synthesis protocols (Grignard addition and ketone reduction), spectroscopic signatures, and safety profile for laboratory handling.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature and Classification
  • IUPAC Name: 3-Methyl-1-phenylbutan-1-ol[2][3]

  • Common Names: Isobutyl phenyl carbinol;

    
    -isobutylbenzenemethanol
    
  • CAS Registry Number: 1565-86-2 (Racemic)[3]

  • Molecular Formula:

    
    [2][4][5]
    
  • Molecular Weight: 164.25 g/mol

Structural Analysis

The molecule consists of a phenyl ring attached to a 1-hydroxy-3-methylbutyl chain. The C1 carbon is chiral, existing as (R)- and (S)-enantiomers. The bulky isobutyl group at the


-position introduces steric hindrance, influencing the kinetics of nucleophilic substitution and oxidation reactions at the benzylic center.
Physicochemical Data Table
PropertyValueSource/Method
Physical State Colorless to pale yellow liquidExperimental
Boiling Point ~235–240 °C (Predicted)Derived from 3-phenyl-1-butanol
Density 0.965 g/cm³Standard Estimate
LogP (Lipophilicity) 2.8Computed (XLogP3) [1]
H-Bond Donors 1Hydroxyl group
H-Bond Acceptors 1Hydroxyl oxygen
Solubility Insoluble in water; Soluble in EtOH, Et₂O, DCMLipophilic nature

Spectroscopic Characterization

Accurate identification of 1-phenyl-3-methylbutan-1-ol relies on distinguishing the benzylic methine proton and the terminal isopropyl methyls.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:


, 400 MHz
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Ar-H 7.25 – 7.35Multiplet5HPhenyl ring protons
C1-H 4.68Doublet of doublets (dd)1HBenzylic methine (chiral center)
OH 2.10Broad Singlet1HHydroxyl (exchangeable)
C2-H 1.65 – 1.80Multiplet1HMethine of isobutyl group
C2-H

1.50 – 1.65Multiplet2HMethylene bridge
C3-CH

0.94Doublet (

Hz)
6HIsopropyl methyls
Mass Spectrometry (MS-EI)
  • Molecular Ion (

    
    ):  m/z 164 (Weak)[4]
    
  • Base Peak: m/z 107 (

    
    ) – Result of 
    
    
    
    -cleavage losing the isobutyl group.
  • Tropylium Ion: m/z 91 (

    
    ) – Characteristic of benzyl derivatives.
    

Synthetic Pathways and Protocols

Two primary routes exist for synthesizing 1-phenyl-3-methylbutan-1-ol: the nucleophilic addition of isobutylmagnesium bromide to benzaldehyde (Grignard) and the reduction of isovalerophenone.

Pathway Visualization

The following diagram outlines the logical flow of synthesis and potential downstream transformations.

SynthesisPathways cluster_stereo Stereochemical Outcome Benzaldehyde Benzaldehyde (C6H5CHO) Grignard Grignard Addition (C-C Bond Formation) Benzaldehyde->Grignard IsobutylBr Isobutyl Bromide (Mg, Ether) IsobutylBr->Grignard Isovalerophenone Isovalerophenone (Ph-CO-iBu) Reduction Ketone Reduction (NaBH4 or CBS) Isovalerophenone->Reduction Intermediate Mg-Alkoxide Intermediate Grignard->Intermediate Reflux Product 1-Phenyl-3-methylbutan-1-ol (Target) Reduction->Product Hydride Transfer Intermediate->Product H3O+ Quench Racemic (±)-Mixture Product->Racemic NaBH4 / Grignard Enantiopure (R) or (S) Product->Enantiopure CBS Catalyst / Enzyme

Figure 1: Synthetic routes to 1-phenyl-3-methylbutan-1-ol showing Grignard addition and Ketone reduction pathways.

Protocol A: Grignard Synthesis (Laboratory Scale)

Objective: Synthesis of racemic 1-phenyl-3-methylbutan-1-ol via carbon-carbon bond formation.

Reagents:

  • Benzaldehyde (10.6 g, 100 mmol)

  • Isobutyl bromide (15.1 g, 110 mmol)

  • Magnesium turnings (2.7 g, 110 mmol)

  • Anhydrous Diethyl Ether or THF (100 mL)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under

    
    , add Mg turnings and a crystal of iodine. Add 5 mL of isobutyl bromide solution to initiate the formation of the Grignard reagent (isobutylmagnesium bromide).
    
  • Formation: Once reflux begins (turbidity/heat), add the remaining isobutyl bromide dropwise over 30 minutes. Reflux for an additional hour to ensure complete consumption of Mg.

  • Addition: Cool the Grignard solution to 0°C. Add benzaldehyde (diluted in 20 mL ether) dropwise. The reaction is exothermic; maintain temperature

    
    °C.
    
  • Quench: Stir for 2 hours at room temperature. Pour the mixture into ice-cold saturated

    
     solution.
    
  • Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography (Hexanes:EtOAc 9:1) to yield the pure alcohol.

Validation:

  • Check IR for disappearance of carbonyl stretch (

    
    ) and appearance of broad OH stretch (
    
    
    
    ).
Protocol B: Enantioselective Reduction (Biocatalytic/Chemical)

Objective: Synthesis of chiral (S)- or (R)-1-phenyl-3-methylbutan-1-ol from isovalerophenone.

Reagents:

  • Isovalerophenone (1.0 eq)

  • Sodium Borohydride (

    
    ) (for racemic) OR Chiral CBS Catalyst (for enantioselective)
    
  • Methanol (solvent)

Mechanism: The hydride attacks the carbonyl carbon. In the presence of a chiral catalyst (e.g., Corey-Bakshi-Shibata) or enzyme (e.g., Baker's Yeast), the hydride delivery is sterically directed to one face of the planar ketone, inducing chirality.

Applications in Drug Development[11]

Chiral Auxiliary and Linker

The 1-phenyl-3-methylbutan-1-ol scaffold serves as a robust linker in fragment-based drug discovery (FBDD). Its lipophilic isobutyl tail facilitates hydrophobic pocket binding, while the benzylic hydroxyl allows for esterification or etherification to attach pharmacophores.

Precursor for CNS Agents

Derivatives of phenyl-alkanols are often explored in Central Nervous System (CNS) drug discovery due to their ability to cross the blood-brain barrier (BBB). The structural motif resembles fragments found in antihistamines and anticholinergics.

Fragrance Industry

Like many phenylethanol derivatives, this compound possesses a green, floral, and slightly earthy olfactory profile, making it a candidate for fixatives in perfumery, which often overlaps with fine chemical synthesis in pharma supply chains.

Safety and Handling (MSDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Acute Toxicity (Oral): Not classified as highly toxic, but harmful if swallowed in large quantities.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Use within a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., chromates, permanganates) to prevent uncontrolled oxidation to the ketone or benzoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12487504, 3-methyl-1-phenylbutan-1-ol. Retrieved from [Link]

  • ChemSrc (2025). 1-phenyl-3-methyl-1-butanol | CAS#:1565-86-2 Information and Properties. Retrieved from [Link]

  • Royal Society of Chemistry.ChemSpider Search and NMR Data Repositories.

Sources

An In-depth Technical Guide to α-Isobutylbenzyl Alcohol: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of α-isobutylbenzyl alcohol, a significant chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its nomenclature, physicochemical properties, synthesis methodologies, and key applications, with a focus on providing practical, field-proven insights.

Nomenclature and Identification

Clarity in chemical identification is paramount for reproducible research and regulatory compliance. α-Isobutylbenzyl alcohol is known by several names, which can sometimes lead to confusion. This section aims to provide a definitive guide to its nomenclature and key identifiers.

The systematic IUPAC name for this compound is 2-methyl-1-phenyl-1-propanol .[1][2] However, it is frequently referred to by its semi-systematic name, α-isobutylbenzyl alcohol. A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing in literature and databases.

IdentifierValue
IUPAC Name 2-methyl-1-phenylpropan-1-ol[1][2]
Synonyms α-Isopropylbenzyl alcohol, Isopropyl phenyl carbinol, 1-Phenyl-2-methylpropyl alcohol[1][3]
CAS Number 611-69-8[1]
Molecular Formula C₁₀H₁₄O[1]
InChI Key GMDYDZMQHRTHJA-UHFFFAOYSA-N[1]
SMILES CC(C)C(O)c1ccccc1

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. α-Isobutylbenzyl alcohol is a colorless liquid at room temperature.[4] Its key properties are summarized in the following table.

PropertyValue
Molecular Weight 150.22 g/mol [1]
Appearance Colorless liquid[4]
Boiling Point 124-125 °C at 15 mmHg[2]
Density 0.964 g/cm³[5]
Refractive Index (n²⁰/D) 1.513[2]
Water Solubility Not miscible or has limited solubility[6][7]
pKa 14.29 ± 0.20 (Predicted)[4]
LogP 2.4 (Predicted)[1]

The limited water solubility is attributed to the hydrophobic nature of the phenyl and isobutyl groups, a critical consideration for reaction workups and formulation development.[4]

Synthesis Methodologies

The synthesis of α-isobutylbenzyl alcohol is a common topic in organic chemistry, with two primary routes being the Grignard reaction and the reduction of a corresponding ketone. The choice between these methods often depends on the availability of starting materials, desired scale, and cost-effectiveness.

Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction offers a robust and versatile method for the synthesis of α-isobutylbenzyl alcohol. This pathway involves the nucleophilic addition of an isobutyl magnesium halide to benzaldehyde or a phenyl magnesium halide to isobutyraldehyde. The former is a common approach.

Experimental Protocol: Grignard Synthesis of 2-Methyl-1-phenyl-1-propanol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Isobutyl bromide

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent. The disappearance of the magnesium turnings indicates the completion of this step.

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. This step is crucial to hydrolyze the magnesium alkoxide intermediate while minimizing side reactions.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-methyl-1-phenyl-1-propanol.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water. Diethyl ether is a common solvent due to its ability to solvate the magnesium complex and its relatively low boiling point, which facilitates removal. The slow addition of reagents helps to control the exothermic nature of the reaction. Quenching with a weak acid like ammonium chloride is preferred over strong acids to prevent potential acid-catalyzed side reactions of the alcohol product.

Synthesis_Workflow_Grignard cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Isobutyl_Bromide Isobutyl Bromide Grignard_Formation Grignard Reagent Formation (in Anhydrous Ether) Isobutyl_Bromide->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Benzaldehyde Benzaldehyde Addition Nucleophilic Addition Benzaldehyde->Addition Grignard_Formation->Addition Isobutylmagnesium bromide Workup Aqueous Workup (NH4Cl) Addition->Workup Product α-Isobutylbenzyl Alcohol Workup->Product

Grignard Synthesis Workflow
Reduction of Isobutyrophenone: A Direct Approach

An alternative and industrially significant route is the reduction of isobutyrophenone. This method is straightforward and often employs reducing agents like sodium borohydride.

Experimental Protocol: Reduction of Isobutyrophenone

Materials:

  • Isobutyrophenone

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyrophenone (1.0 equivalent) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. The use of excess borohydride ensures the complete reduction of the ketone.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess sodium borohydride and the resulting borate esters. This step should be done carefully as hydrogen gas is evolved.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purification: Purify the crude alcohol by vacuum distillation.

Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic ring. Protic solvents like methanol or ethanol are used to solubilize the borohydride and the ketone. The acidic workup is necessary to protonate the initially formed alkoxide and to decompose the borate complexes.

Synthesis_Workflow_Reduction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Isobutyrophenone Isobutyrophenone Reduction Reduction (in Methanol) Isobutyrophenone->Reduction NaBH4 Sodium Borohydride NaBH4->Reduction Workup Acidic Workup (HCl) Reduction->Workup Product α-Isobutylbenzyl Alcohol Workup->Product

Ketone Reduction Workflow

Spectroscopic Characterization

Accurate characterization of the synthesized product is essential for quality control and further applications. The following is a summary of the expected spectroscopic data for 2-methyl-1-phenyl-1-propanol.

¹H NMR (Proton NMR):

  • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H.

  • Benzylic Proton (-CH(OH)-): A doublet around δ 4.5-4.7 ppm, integrating to 1H. The coupling to the adjacent methine proton results in a doublet.

  • Methine Proton (-CH(CH₃)₂): A multiplet (septet or nonet) around δ 1.8-2.0 ppm, integrating to 1H, due to coupling with the benzylic proton and the two methyl groups.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm.

  • Methyl Protons (-CH(CH₃)₂): Two doublets around δ 0.8-1.0 ppm, integrating to 6H in total, due to coupling with the methine proton. The two methyl groups are diastereotopic and thus may appear as two distinct doublets.

¹³C NMR (Carbon-13 NMR):

  • Aromatic Carbons: Signals in the range of δ 126-142 ppm. The ipso-carbon (the one attached to the propanol chain) will be around δ 142 ppm, with the other aromatic carbons appearing between δ 126-129 ppm.

  • Benzylic Carbon (-CH(OH)-): A signal around δ 78-80 ppm.

  • Methine Carbon (-CH(CH₃)₂): A signal around δ 35-37 ppm.

  • Methyl Carbons (-CH(CH₃)₂): Two signals in the range of δ 18-20 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 150 may be weak or absent. The fragmentation pattern is typically dominated by the loss of the isobutyl group to form a stable benzylic cation.

  • m/z 107: [C₆H₅CHOH]⁺, often the base peak, resulting from the cleavage of the bond between the benzylic carbon and the isobutyl group.

  • m/z 79: [C₆H₇]⁺, from the phenyl cation with two additional hydrogens.

  • m/z 77: [C₆H₅]⁺, the phenyl cation.

Applications in Drug Development

The primary and most well-documented application of α-isobutylbenzyl alcohol is as a key intermediate in the synthesis of Ibuprofen .[8][9] Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). In several synthetic routes to Ibuprofen, α-isobutylbenzyl alcohol is formed and then further functionalized to introduce the carboxylic acid moiety.

While its role in Ibuprofen synthesis is its most prominent application, its structural motif, a substituted benzyl alcohol, is a common feature in many biologically active molecules. Therefore, it and its derivatives are valuable building blocks in medicinal chemistry for the synthesis of novel compounds with potential therapeutic activities. For instance, chiral versions of α-isobutylbenzyl alcohol can be used in the enantioselective synthesis of more complex drug candidates.[10]

Safety and Toxicology

As with any chemical reagent, proper handling and awareness of potential hazards are crucial.

  • General Hazards: α-Isobutylbenzyl alcohol is generally considered to have low acute toxicity.

  • Handling Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Toxicology Data:

    • The acute oral LD50 in rats for the related compound 2-phenyl-1-propanol is reported to be 1500 mg/kg.[11] Specific LD50 data for α-isobutylbenzyl alcohol can vary, but it is expected to be in a similar range.

Always consult the most current Safety Data Sheet (SDS) for detailed safety and handling information before use.

References

  • Material Safety Data Sheet - 2-Phenyl-1-propanol, 97% - Cole-Parmer. (2005, October 3). Retrieved March 7, 2026, from [Link]

  • Synthesis of Ibuprofen - Chemistry Steps. (2025, December 9). Retrieved March 7, 2026, from [Link]

  • (R)-(+)-2-Methyl-1-phenyl-1-propanol | C10H14O - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ibuprofen Synthesis | Synaptic - Central College. (2019, April 11). Retrieved March 7, 2026, from [Link]

  • ​Aim at chemical synthesis through Ibuprofen - Medicilon. (2023, January 2). Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved March 7, 2026, from [Link]

  • interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Ibuprofen in the Introductory Organic Laboratory | Semantic Scholar. (2011, April 5). Retrieved March 7, 2026, from [Link]

  • 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Ibuprofen: Synthesis, production and properties - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-Propanol, 2-methyl-: Human health tier II assessment. (2013, November 22). Retrieved March 7, 2026, from [Link]

  • 6.2: Fragmentation - Chemistry LibreTexts. (2022, July 3). Retrieved March 7, 2026, from [Link]

  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Methyl-1-phenyl-2-propen-1-ol - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

  • (R)-(+)-2-METHYL-1-PHENYL-1-PROPANOL, 98% - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved March 7, 2026, from [Link]

  • Reduction of 1′ with sodium borohydride, including the subsequent workup. (n.d.). Retrieved March 7, 2026, from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved March 7, 2026, from [Link]

  • Showing Compound (±)-2-Phenyl-1-propanol (FDB008270) - FooDB. (2010, April 8). Retrieved March 7, 2026, from [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropan-1-ol - Doc Brown. (n.d.). Retrieved March 7, 2026, from [Link]

  • 13C NMR of 1-Propanol. (n.d.). Retrieved March 7, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved March 7, 2026, from [Link]

  • mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 7, 2026, from [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Retrieved March 7, 2026, from [Link]

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The Solvation Dynamics of 3-Methyl-1-phenylbutan-1-ol: A Technical Guide for Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Core Focus: Physicochemical profiling, thermodynamic solvation mechanisms, and empirical solubility protocols for 3-Methyl-1-phenylbutan-1-ol.

Executive Summary

3-Methyl-1-phenylbutan-1-ol (CAS: 1565-86-2), also known systematically as


-(2-methylpropyl)benzenemethanol, is a highly versatile secondary alcohol utilized extensively as a chiral building block in advanced organic synthesis and pharmaceutical development[1][2]. Its molecular architecture—comprising a bulky hydrophobic phenyl ring, a branched isobutyl chain, and a single hydrophilic hydroxyl group—creates a unique physicochemical profile.

Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions (such as Grignard syntheses or catalytic enantioselective additions)[1][3], downstream purification, and formulation processes. This whitepaper provides an in-depth analysis of its solvation thermodynamics, empirical solubility data across solvent classes, and a self-validating experimental protocol for solubility quantification.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 3-Methyl-1-phenylbutan-1-ol, one must first dissect its structural parameters. The compound's solubility behavior is dictated by the competing forces of its lipophilic hydrocarbon bulk and its polar hydroxyl headgroup.

  • Molecular Weight: 164.24 g/mol [2]

  • LogP (Octanol/Water Partition Coefficient): ~2.77 - 2.80[2][4]. A LogP value approaching 3 indicates high lipophilicity. The compound preferentially partitions into non-polar or moderately polar lipid-like environments rather than aqueous media.

  • Hydrogen Bonding: The molecule possesses exactly 1 hydrogen bond donor (-OH) and 1 hydrogen bond acceptor (the oxygen atom)[2].

  • Topological Polar Surface Area (TPSA): 20.2 Ų[2]. This exceptionally low TPSA further confirms that the molecule's surface is dominated by non-polar interactions (London dispersion forces and

    
    -
    
    
    
    interactions from the aromatic ring).
The Causality of Solvation

When introduced to an organic solvent, the dissolution of 3-Methyl-1-phenylbutan-1-ol relies on overcoming solute-solute intermolecular forces (primarily weak hydrogen bonding between hydroxyl groups and Van der Waals forces between the bulky alkyl/aryl groups)[5].

In non-polar solvents (e.g., hexane, toluene), the solvent easily solvates the isobutyl and phenyl groups via dispersion forces, while the hydroxyl groups may form transient dimers. In polar aprotic solvents (e.g., DMSO, DMF), the solvent's strong dipole interacts favorably with the hydroxyl proton, breaking any solute-solute hydrogen bonds and leading to rapid, high-capacity dissolution.

Caption: Thermodynamic cycle of 3-Methyl-1-phenylbutan-1-ol solvation in organic media.

Solubility Profile in Organic Solvents

Because 3-Methyl-1-phenylbutan-1-ol is a liquid/low-melting solid at room temperature with high lipophilicity, it exhibits broad miscibility or extremely high solubility in most organic solvents. Below is a categorized breakdown of its expected solubility behavior at 25°C.

Table 1: Solubility Matrix by Solvent Classification
Solvent ClassSpecific SolventDielectric Constant (

)
Solubility StatusMechanistic Rationale
Non-Polar Hexane1.89Freely Soluble / MiscibleDominant London dispersion forces highly compatible with the isobutyl and phenyl moieties.
Non-Polar Toluene2.38Freely Soluble / MiscibleFavorable

-

stacking interactions with the solute's aromatic ring[6].
Polar Aprotic Dichloromethane (DCM)9.10Freely SolubleExcellent general-purpose solvent; dipole-induced dipole interactions solvate the entire molecule effectively[6].
Polar Aprotic Tetrahydrofuran (THF)7.52Freely SolubleTHF oxygen acts as a strong H-bond acceptor for the solute's hydroxyl group, preventing solute aggregation.
Polar Aprotic Ethyl Acetate (EtOAc)6.02Freely SolubleEster carbonyl accepts hydrogen bonds; alkyl chain interacts with the solute's hydrophobic bulk[3].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Highly SolubleHigh dipole moment disrupts any solute-solute H-bonding networks. Ideal for biological assay stock solutions.
Polar Protic Methanol (MeOH)32.7Highly SolubleForms reciprocal hydrogen bonds with the solute's carbinol center[6].
Polar Protic Ethanol (EtOH)24.5Highly SolubleIncreased hydrocarbon chain of EtOH improves hydrophobic solvation compared to MeOH.

Note: While highly soluble in the above organic solvents, 3-Methyl-1-phenylbutan-1-ol is practically insoluble in aqueous media (water) due to the overwhelming hydrophobic penalty of the C11 framework[2].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

For researchers requiring exact quantitative solubility limits (e.g., for crystallization studies or supersaturation formulations), the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

The following protocol is designed with built-in causality to ensure data integrity and prevent false positives caused by supersaturation or filter adsorption.

Step-by-Step Methodology
  • Preparation of Saturated Mixtures:

    • Action: Add an excess amount of 3-Methyl-1-phenylbutan-1-ol (approx. 500 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial.

    • Causality: Amber glass prevents potential UV-induced degradation of the benzylic system. An excess of solute ensures the thermodynamic chemical potential of the solid/neat phase is equal to that of the solvated phase.

  • Isothermal Equilibration:

    • Action: Place the vials in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

    • Causality: 48 hours is required to overcome the activation energy of dissolution and reach true thermodynamic equilibrium. Temperature control is critical, as solubility is highly temperature-dependent.

  • Phase Separation:

    • Action: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 25°C.

    • Causality: Centrifugation forces undissolved micro-droplets or particulates to the bottom, preventing them from artificially inflating the measured solubility during sampling.

  • Filtration & Dilution:

    • Action: Extract the supernatant using a pre-warmed glass syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Immediately dilute an aliquot (e.g., 1:100) in the HPLC mobile phase.

    • Causality: PTFE is mandatory. Organic solvents will degrade standard cellulose filters, and the highly lipophilic 3-Methyl-1-phenylbutan-1-ol may adsorb onto nylon filters, leading to false-negative quantification. Dilution prevents precipitation upon injection into the aqueous/organic HPLC mobile phase.

  • HPLC-UV Quantification:

    • Action: Analyze via Reverse-Phase HPLC (C18 column) with UV detection at ~210-254 nm (targeting the phenyl chromophore). Quantify against a standard calibration curve[7].

Caption: Self-validating Isothermal Shake-Flask workflow for solubility determination.

Practical Implications in Drug Development

For drug development professionals utilizing 3-Methyl-1-phenylbutan-1-ol as a precursor or scaffold, its solubility profile dictates downstream processing:

  • Extraction & Washing: Because of its high LogP (2.8)[2] and excellent solubility in DCM and EtOAc[3][6], aqueous workups are highly efficient. The compound will completely partition into the organic layer, allowing for easy removal of water-soluble catalysts or salts.

  • Chromatographic Purification: The compound behaves predictably on normal-phase silica gel. It is typically eluted using non-polar to moderately polar solvent gradients, such as Hexane/Ethyl Acetate mixtures (e.g., 91:9 to 100:0 ratios)[3].

References

  • Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved March 5, 2026, from[Link]

  • Chemsrc. (2025). 1-phenyl-3-methyl-1-butanol | CAS#:1565-86-2. Retrieved March 5, 2026, from[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12487504, alpha-(2-Methylpropyl)benzenemethanol. Retrieved March 5, 2026, from[Link]

  • Universidad de Alicante (RUA). (n.d.). New methodologies for the catalytic enantioselective addition of organometallic reagents to carbonyl compounds. Retrieved March 5, 2026, from[Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 1-Phenyl-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the secondary benzylic alcohol, 1-phenyl-3-methyl-1-butanol. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from structurally similar compounds, and standardized analytical methodologies to offer a robust framework for its characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with or seeking to synthesize and characterize this and related molecules. We will delve into its structural and chemical identity, predicted physical characteristics, and the detailed experimental protocols required for their empirical determination.

Introduction and Chemical Identity

1-Phenyl-3-methyl-1-butanol, a member of the aromatic alcohol class, possesses a chiral center at the carbinol carbon, rendering it a subject of interest for stereoselective synthesis and as a building block in the creation of more complex molecules. Its structure, featuring a phenyl group attached to a hydroxyl-bearing carbon and an isobutyl group, dictates its physicochemical behavior, including its reactivity, solubility, and spectroscopic signature.

Key Identifiers:

IdentifierValue
IUPAC Name 1-Phenyl-3-methyl-1-butanol
Synonyms 3-Methyl-1-phenylbutan-1-ol, α-(2-Methylpropyl)benzenemethanol
CAS Number 1565-86-2[1]
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [1][2]
InChI Key KWXSTAUVUZAMGW-UHFFFAOYSA-N[2]

Predicted Physical Properties

PropertyPredicted Value/CharacteristicRationale and Comparative Analysis
Boiling Point Estimated to be in the range of 230-250 °C at atmospheric pressure.The boiling point of alcohols is primarily influenced by hydrogen bonding and molecular weight. For comparison, the less substituted isomer, 3-phenyl-1-butanol, has a reported boiling point of 138-140 °C at 33 mmHg. Extrapolating to atmospheric pressure would place it in a similar range. The increased branching in 1-phenyl-3-methyl-1-butanol might slightly lower the boiling point compared to a straight-chain isomer due to reduced surface area for van der Waals interactions.
Melting Point Expected to be a low-melting solid or a viscous liquid at room temperature.The presence of a chiral center and the non-symmetrical nature of the molecule may hinder efficient crystal lattice packing, likely resulting in a low melting point. Many secondary benzylic alcohols with similar molecular weights are liquids at ambient temperature.
Density Estimated to be slightly less than 1.0 g/mL.Aromatic compounds are generally denser than their aliphatic counterparts. The related compound, 3-phenyl-1-butanol, has a reported density of 0.972 g/mL at 25 °C. It is anticipated that 1-phenyl-3-methyl-1-butanol will have a similar density.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform).The hydroxyl group allows for some hydrogen bonding with water, but the large, nonpolar phenyl and isobutyl groups will dominate, leading to low aqueous solubility. The molecule's overall organic character predicts good solubility in organic solvents.
XLogP3-AA 2.8This computed value indicates a moderate level of lipophilicity, consistent with its predicted solubility characteristics.

Spectroscopic Characterization

The structural elucidation of 1-phenyl-3-methyl-1-butanol relies heavily on a combination of spectroscopic techniques. While a comprehensive, published dataset for this specific molecule is not available, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules.[2]

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which can lead to diastereotopic protons. Key expected signals include:

    • Aromatic protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the monosubstituted benzene ring.

    • Carbinol proton (-CHOH): A multiplet, likely a triplet or doublet of doublets, in the region of 4.5-5.0 ppm. Its coupling to the adjacent methylene protons will be informative.

    • Methylene protons (-CH₂-): These protons are diastereotopic and are expected to appear as complex multiplets.

    • Methine proton (-CH(CH₃)₂): A multiplet further upfield.

    • Methyl protons (-CH₃): Two doublets due to coupling with the methine proton.

    • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Predicted chemical shifts for the related compound 3-Methyl-1-phenylbutan-2-ol can offer some guidance.[3] Key expected signals for 1-phenyl-3-methyl-1-butanol include:

    • Aromatic carbons: Several signals in the 125-145 ppm region.

    • Carbinol carbon (-CHOH): A signal in the 70-80 ppm range.

    • Aliphatic carbons: Signals in the upfield region (10-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-phenyl-3-methyl-1-butanol is expected to show the following characteristic absorption bands:

  • O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-phenyl-3-methyl-1-butanol, the electron ionization (EI) mass spectrum would be expected to show:

  • Molecular ion peak (M⁺): A peak at m/z = 164, corresponding to the molecular weight.

  • Major fragmentation peaks:

    • Loss of water (M-18) at m/z = 146.

    • Benzylic cleavage, resulting in a fragment at m/z = 107 (C₇H₇O⁺) or m/z = 105 (C₇H₅O⁺).

    • Cleavage of the isobutyl group.

Experimental Protocols for Physical Property Determination

The following section outlines standardized, field-proven methodologies for the experimental determination of the key physical properties of 1-phenyl-3-methyl-1-butanol.

Boiling Point Determination (Micro-scale Method)

This method is suitable for small sample volumes.

Methodology:

  • Sample Preparation: Place a small amount (0.5-1 mL) of 1-phenyl-3-methyl-1-butanol into a small test tube.

  • Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

  • Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: Heat the bath slowly. Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

  • Boiling Point Reading: Continue gentle heating until a rapid and continuous stream of bubbles exits the capillary tube. At this point, remove the heat source. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Caption: Workflow for micro-scale boiling point determination.

Melting Point Determination (for solid samples)

Should 1-phenyl-3-methyl-1-butanol be a solid at room temperature, a standard melting point apparatus can be used.

Methodology:

  • Sample Preparation: Finely powder a small amount of the solid sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm in height).

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating and Observation: Heat the sample, initially at a faster rate, then slow to 1-2 °C per minute near the expected melting point.

  • Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting range of 1-2 °C.

Density Determination (for liquid samples)

The density of liquid 1-phenyl-3-methyl-1-butanol can be accurately determined using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

  • Weigh Empty Pycnometer: Accurately weigh a clean, dry pycnometer.

  • Fill with Sample: Fill the pycnometer with 1-phenyl-3-methyl-1-butanol, ensuring no air bubbles are present.

  • Equilibrate and Weigh: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium. Dry the outside and weigh it.

  • Calibrate with Water: Repeat the procedure using deionized water.

  • Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Caption: Workflow for density determination using a pycnometer.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for handling and reaction setup.

Methodology:

  • Sample Preparation: To a series of small test tubes, add approximately 100 mg of 1-phenyl-3-methyl-1-butanol.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, chloroform, hexane).

  • Observation: Agitate the tubes and observe if the compound dissolves completely, is partially soluble, or is insoluble.

Safety and Handling

While a specific safety data sheet (SDS) for 1-phenyl-3-methyl-1-butanol is not widely available, precautions for handling similar aromatic alcohols should be followed. It is expected to be an irritant to the skin and eyes. Use in a well-ventilated fume hood is recommended. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

1-Phenyl-3-methyl-1-butanol is a chiral secondary benzylic alcohol with potential applications in organic synthesis. This guide has provided a comprehensive overview of its chemical identity and predicted physical properties based on chemical principles and data from analogous compounds. Standardized experimental protocols for the determination of its boiling point, melting point, density, and solubility, as well as for its spectroscopic characterization, have been detailed to aid researchers in their empirical investigation of this molecule. As with any chemical compound, proper safety precautions are paramount during handling and analysis.

References

  • Chemsrc. (2025, August 25). 1-phenyl-3-methyl-1-butanol | CAS#:1565-86-2. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (R)-3-Methyl-1-phenylbutan-1-ol: A Detailed Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Alcohols

The precise three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. This principle of stereochemistry is a cornerstone of modern drug development and fine chemical synthesis. Chiral alcohols, in particular, are vital building blocks for a vast array of pharmaceuticals and other complex molecules. (R)-3-Methyl-1-phenylbutan-1-ol is a key chiral secondary alcohol, and its enantiomerically pure form is a valuable intermediate in the synthesis of various bioactive compounds. The asymmetric reduction of the corresponding prochiral ketone, 3-methyl-1-phenylbutan-1-one, is a primary strategy for accessing this specific enantiomer.[1]

This application note provides an in-depth guide to the enantioselective synthesis of (R)-3-Methyl-1-phenylbutan-1-ol, focusing on scientifically robust and widely adopted methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the critical analytical techniques for verifying enantiomeric purity.

Core Synthetic Strategies: A Mechanistic Overview

The enantioselective reduction of a prochiral ketone to a specific chiral alcohol requires a chiral catalyst that can differentiate between the two enantiotopic faces of the carbonyl group. Several powerful methods have been developed for this purpose, with the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation being among the most prominent and reliable.[2]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly versatile and predictable method for the enantioselective reduction of ketones.[3][4] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF).[2][5]

The key to the CBS reduction's success lies in the formation of a catalyst-borane complex that coordinates to the ketone's carbonyl oxygen.[4][6] This coordination, directed by the steric environment of the chiral catalyst, exposes one face of the carbonyl to hydride delivery from the borane, leading to the preferential formation of one enantiomer of the alcohol.[7] The predictability of the stereochemical outcome is a significant advantage of this method.[4][5]

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful technique that utilizes chiral ruthenium-diphosphine complexes, such as those containing the BINAP ligand, to catalyze the hydrogenation of ketones with molecular hydrogen.[8][9] This method is known for its high efficiency and is particularly well-suited for industrial-scale synthesis.[2] The mechanism involves the formation of a ruthenium hydride species which, under the influence of the chiral ligands, delivers a hydride to the ketone in a highly enantioselective manner.[9]

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation offers a practical alternative to methods requiring high-pressure gaseous hydrogen.[2] In ATH, a hydrogen donor, such as isopropanol or formic acid, is used in conjunction with a chiral transition metal catalyst, often a ruthenium complex similar to those used in Noyori's method.[2][10] This approach is often more convenient for laboratory-scale synthesis due to its simpler experimental setup.[2]

Biocatalysis

Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the reduction of prochiral ketones.[11][12] These biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite enantioselectivity.[13] The reaction requires a nicotinamide cofactor (NADH or NADPH) which is typically regenerated in situ using a sacrificial co-substrate like isopropanol.[11][12]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the enantioselective synthesis of (R)-3-Methyl-1-phenylbutan-1-ol via the Corey-Bakshi-Shibata (CBS) reduction, a method renowned for its reliability and high enantioselectivity.

Protocol: Enantioselective Synthesis of (R)-3-Methyl-1-phenylbutan-1-ol via CBS Reduction

Materials:

  • 3-Methyl-1-phenylbutan-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under inert atmosphere add_catalyst Add (R)-2-Methyl-CBS- oxazaborolidine solution start->add_catalyst cool_flask Cool to 0 °C add_catalyst->cool_flask add_borane Slowly add borane complex cool_flask->add_borane stir1 Stir for 10-15 min add_borane->stir1 add_ketone Add 3-Methyl-1-phenylbutan-1-one solution dropwise stir1->add_ketone monitor Monitor by TLC add_ketone->monitor quench Quench with Methanol monitor->quench warm Warm to room temp. quench->warm concentrate1 Remove solvent warm->concentrate1 add_hcl Add 1 M HCl concentrate1->add_hcl extract Extract with Ethyl Acetate add_hcl->extract wash Wash organic layer (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate2 Concentrate dry->concentrate2 purify Purify by flash chromatography concentrate2->purify end (R)-3-Methyl-1-phenylbutan-1-ol purify->end

Caption: Workflow for CBS Reduction of 3-Methyl-1-phenylbutan-1-one.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex or borane-THF complex (0.6 - 1.0 equivalents) to the catalyst solution with stirring.

  • After stirring for 10-15 minutes at 0 °C, add a solution of 3-methyl-1-phenylbutan-1-one (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add 1 M hydrochloric acid to the residue and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-3-Methyl-1-phenylbutan-1-ol.

  • Characterization: Determine the yield and confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Presentation: Comparison of Methods

The choice of synthetic method can significantly impact the yield and enantioselectivity of the final product. The table below summarizes typical results for the asymmetric reduction of prochiral ketones using the discussed methodologies.

MethodCatalyst/ReagentReducing AgentTypical Yield (%)Typical Enantiomeric Excess (ee %)
CBS Reduction (R)- or (S)-OxazaborolidineBH₃·THF or BH₃·SMe₂>90>95[4]
Noyori Hydrogenation [RuCl₂((S)-BINAP)]₂·NEt₃H₂ (gas)>95>98[2]
Asymmetric Transfer Hydrogenation Ru-TsDPEN complexIsopropanol or Formic Acid>90>97[10]
Biocatalysis Ketoreductase (KRED)Isopropanol (with NAD(P)H)Variable>99

Analysis of Enantiomeric Excess

Accurate determination of the enantiomeric excess (e.e.) is crucial to validate the success of an enantioselective synthesis.[14] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[15][16]

Protocol: Chiral HPLC Analysis

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based CSP)

  • HPLC-grade solvents (e.g., n-heptane, isopropanol)

  • Racemic standard of 3-Methyl-1-phenylbutan-1-ol

  • Synthesized (R)-3-Methyl-1-phenylbutan-1-ol sample

General Procedure:

  • Method Development: Develop a suitable HPLC method to achieve baseline separation of the two enantiomers using the racemic standard. This involves optimizing the mobile phase composition (ratio of n-heptane and isopropanol) and flow rate.

  • Sample Preparation: Prepare a dilute solution of the synthesized (R)-3-Methyl-1-phenylbutan-1-ol in the mobile phase.

  • Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample under the same conditions.

  • Data Interpretation: Integrate the peak areas of the two enantiomers in the chromatogram of the synthesized sample. Calculate the enantiomeric excess using the following formula:

    e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualization of Analytical Workflow:

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

The enantioselective synthesis of (R)-3-Methyl-1-phenylbutan-1-ol is a critical transformation for accessing a valuable chiral building block. The Corey-Bakshi-Shibata reduction offers a highly reliable and predictable method for achieving this transformation with excellent enantioselectivity. Careful execution of the experimental protocol and rigorous analysis of the enantiomeric excess using chiral HPLC are paramount to ensuring the quality and stereochemical purity of the final product. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals in the field of asymmetric synthesis and drug development.

References

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem.
  • Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by borane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing).
  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI.
  • Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts.
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral Alcohols: 3-Methyl-1-phenylbutan-2-ol - Benchchem.
  • Determination of enantiomeric excess.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism - Accounts of Chemical Research (ACS Publications).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J.
  • Corey–Itsuno reduction - Wikipedia.
  • Corey-Bakshi-Shibata Reduction - Alfa Chemistry.
  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube.
  • Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - ES.
  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group.
  • Asymmetric Transfer Hydrogenation Catalysts.
  • Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC.
  • Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase - PMC.
  • Application Notes and Protocols: Preparation of 1-Phenylbutan-1-ol from 2-Chloro-1 - Benchchem.
  • Journal of Biotechnology - IRIS . Available at:

  • An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-ol - Benchchem.
  • applications of biocatalysts in reduction reaction - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

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Application Note: A Practical Guide to the Synthesis of 3-Methyl-1-phenylbutan-1-ol Precursors via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-methyl-1-phenylbutan-1-one, a key ketone precursor to the secondary alcohol 3-methyl-1-phenylbutan-1-ol. The primary synthetic strategy detailed is the Friedel-Crafts acylation of benzene with isovaleroyl chloride, a robust and reliable method for forming the requisite carbon-carbon bond.[1][2] This document furnishes an in-depth analysis of the reaction mechanism, a discussion of critical experimental parameters, and detailed, step-by-step protocols for both the acylation and the subsequent reduction to the target alcohol. It is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries seeking a practical, field-proven methodology for the preparation of aryl alkyl ketones and their corresponding alcohols.

Introduction: The Strategic Importance of Aryl Alkyl Alcohols

Aryl alkyl alcohols and their ketone precursors are pivotal structural motifs in organic synthesis. They serve as versatile intermediates in the development of pharmaceuticals, agrochemicals, and fragrances.[3] The target molecule, 3-methyl-1-phenylbutan-1-ol, represents a valuable model compound for this class. Its synthesis is most logically approached via a two-step sequence: the Friedel-Crafts acylation to form the ketone, 3-methyl-1-phenylbutan-1-one (isovalerophenone), followed by the reduction of the carbonyl group.[4][5] This route is advantageous as it circumvents the potential for carbocation rearrangements that can plague Friedel-Crafts alkylation reactions.[1][6]

Part I: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the direct introduction of an acyl group onto an aromatic ring.[7] The reaction of benzene with isovaleroyl chloride in the presence of a Lewis acid catalyst yields the desired ketone precursor, 3-methyl-1-phenylbutan-1-one.[8][9][10]

Reaction Mechanism: Generating the Acylium Ion

The reaction proceeds through the generation of a highly electrophilic acylium ion.[1][11] This process involves several distinct steps:

  • Activation of the Acyl Chloride: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the isovaleroyl chloride.[12]

  • Formation of the Acylium Ion: This coordination weakens the C-Cl bond, which cleaves to form a resonance-stabilized acylium ion (R-C≡O⁺) and the AlCl₄⁻ complex.[1] This ion is the key electrophile.

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Restoration of Aromaticity: The AlCl₄⁻ complex abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[13]

A crucial aspect of this reaction is that the product ketone is a moderate Lewis base and can form a stable complex with the AlCl₃ catalyst.[14] Consequently, a stoichiometric amount or even a slight excess of the catalyst is required to drive the reaction to completion. This complex is then hydrolyzed during the aqueous work-up to release the final ketone product.[12][14]

Critical Experimental Parameters

Success in Friedel-Crafts acylation hinges on the careful control of several key parameters. The choices made directly influence yield, purity, and safety.

ParameterRecommended Choice & Rationale
Aromatic Substrate Benzene: The parent arene for this synthesis. It is nucleophilic enough to react efficiently.
Acylating Agent Isovaleroyl Chloride (3-Methylbutanoyl Chloride): Highly reactive and commercially available. Acid anhydrides are a viable but often less reactive alternative.[13][14]
Lewis Acid Catalyst Aluminum Chloride (AlCl₃): The most common and effective catalyst.[6] It must be anhydrous, as it reacts violently with water. Iron(III) Chloride (FeCl₃) can be used as a safer, less reactive alternative, which may be advantageous in some applications.[15]
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane: These are common solvents that are inert under reaction conditions and effectively dissolve the reactants.[3][11]
Temperature 0-5 °C (Initial) then Room Temperature: The initial formation of the acylium ion complex is highly exothermic and must be controlled with an ice bath to prevent side reactions.[2][11] The reaction is typically allowed to proceed to completion at room temperature.
Stoichiometry ~1.1 - 1.3 equivalents of AlCl₃: A slight excess is used to ensure all the acyl chloride is activated and to compensate for any complexation with the product ketone.[2][11]

Part II: Experimental Protocols

Workflow for Synthesis of 3-Methyl-1-phenylbutan-1-ol

The overall synthetic strategy is a two-stage process involving acylation followed by reduction.

G Benzene Benzene Acylation Step 1: Friedel-Crafts Acylation Benzene->Acylation AcylChloride Isovaleroyl Chloride AcylChloride->Acylation AlCl3 AlCl₃ (Catalyst) AlCl3->Acylation Ketone 3-Methyl-1-phenylbutan-1-one (Precursor) Acylation->Ketone Aqueous Work-up Reduction Step 2: Ketone Reduction Ketone->Reduction Alcohol 3-Methyl-1-phenylbutan-1-ol (Final Product) Reduction->Alcohol Purification NaBH4 NaBH₄ (Reducing Agent) NaBH4->Reduction

Caption: Overall synthetic workflow from benzene to 3-methyl-1-phenylbutan-1-ol.

Protocol 1: Synthesis of 3-Methyl-1-phenylbutan-1-one

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Isovaleroyl chloride is also corrosive and a lachrymator. Benzene is a known carcinogen. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials & Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Isovaleroyl Chloride

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (16.0 g, 0.12 mol, 1.2 equiv) followed by 60 mL of anhydrous DCM. Cool the resulting suspension to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of isovaleroyl chloride (12.06 g, 0.10 mol, 1.0 equiv) in 20 mL of anhydrous DCM.

  • Acylation Step: Add the isovaleroyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. After the addition is complete, add a solution of benzene (7.81 g, 0.10 mol) in 20 mL of anhydrous DCM dropwise over 30 minutes, keeping the temperature at 0-5 °C.[11]

  • Reaction Completion: Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a 500 mL beaker containing a vigorously stirred mixture of 100 g of crushed ice and 30 mL of concentrated HCl.[2][11] This step is highly exothermic and should be performed with caution in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 3-methyl-1-phenylbutan-1-one.

  • Purification: The crude ketone can be purified by vacuum distillation to yield a clear liquid.

Protocol 2: Reduction to 3-Methyl-1-phenylbutan-1-ol

Safety Precautions: Sodium borohydride reacts with acidic solutions to produce flammable hydrogen gas. Perform the reaction in a well-ventilated area.

Materials & Reagents:

  • 3-Methyl-1-phenylbutan-1-one

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Diethyl Ether or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 3-methyl-1-phenylbutan-1-one (8.11 g, 0.05 mol) in 100 mL of methanol. Cool the solution in an ice bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (0.95 g, 0.025 mol, 0.5 equiv) portion-wise over 15-20 minutes. The addition should be controlled to keep the temperature below 20 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up: Cool the flask in an ice bath and slowly add 50 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Solvent Removal & Extraction: Remove most of the methanol using a rotary evaporator. Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 40 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-1-phenylbutan-1-ol.

  • Purification: The crude alcohol can be purified by column chromatography on silica gel or by vacuum distillation if required.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Acylation Inactive (hydrated) AlCl₃.Use fresh, anhydrous AlCl₃ from a sealed container.
Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C).
Loss of product during work-up.Ensure complete extraction and careful handling during washes.
Starting Material Remains Insufficient catalyst or acylating agent.Check stoichiometry; ensure at least 1.1 equivalents of AlCl₃ are used.
Deactivated benzene ring (if using a substituted benzene).Friedel-Crafts acylation fails on strongly deactivated rings.[13]
Emulsion During Work-up Formation of aluminum salts at the interface.Add more acid (HCl) and stir vigorously. Gentle heating can sometimes help break the emulsion.[16]
Incomplete Reduction Insufficient NaBH₄.Add another portion of NaBH₄ and continue stirring.
Deactivated ketone.While unlikely for this substrate, a stronger reducing agent like LiAlH₄ could be considered (requires anhydrous ethereal solvent).

Conclusion

The Friedel-Crafts acylation provides an efficient and direct route to 3-methyl-1-phenylbutan-1-one, a key precursor for 3-methyl-1-phenylbutan-1-ol. The subsequent borohydride reduction is a high-yielding and operationally simple transformation. By carefully controlling key parameters such as reagent purity, temperature, and stoichiometry, and by employing a meticulous work-up procedure, researchers can reliably synthesize these valuable compounds. The protocols and insights provided in this application note offer a solid foundation for the successful execution of this synthetic sequence in a laboratory setting.

References

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education.
  • Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.
  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-ol.
  • Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
  • Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene. Chemguide.
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
  • Oakwood Chemical. (n.d.). 3-Methyl-1-phenylbutan-1-one.
  • Stenutz. (n.d.). 3-methyl-1-phenylbutan-1-one.
  • NIST. (n.d.). 1-Butanone, 3-methyl-1-phenyl-. NIST WebBook.

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3-Methyl-1-phenylbutan-1-ol in pharmaceutical building block synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methyl-1-phenylbutan-1-ol as a Chiral Scaffold in Advanced Pharmaceutical Synthesis

Executive Summary

3-Methyl-1-phenylbutan-1-ol (also known as


-isobutylbenzyl alcohol; CAS: 1565-86-2) is a highly versatile secondary alcohol utilized extensively in advanced organic synthesis and pharmaceutical development[1]. Characterized by a bulky isobutyl chain and a phenyl ring flanking a carbinol stereocenter, this compound provides a rigid geometric framework ideal for stereoselective derivatization. This application note details the mechanistic rationale behind its synthesis, provides validated protocols for both racemic and enantioselective production, and explores its downstream applications in neuropharmacology, anti-inflammatory drug development, and glucocorticoid receptor modulation.

Mechanistic & Structural Significance

The pharmaceutical utility of 3-methyl-1-phenylbutan-1-ol stems directly from its structural topography. The steric disparity between the planar phenyl ring and the branched isobutyl group allows for highly predictable facial selectivity during nucleophilic additions or reductions[1].

When utilized as a building block, the primary alcohol functionality acts as a versatile handle. It can undergo stereochemical inversion via Mitsunobu reactions, stereoselective amination to form chiral amino alcohols, or etherification to construct complex active pharmaceutical ingredients (APIs). The presence of vicinal stereogenic centers in its derivatives imposes strict geometric constraints, which are highly sought after for fitting small molecules into specific protein binding pockets[2].

SynthesisRoutes SM1 Isovaleraldehyde + Phenyl-MgBr PROD 3-Methyl-1-phenylbutan-1-ol (Target Scaffold) SM1->PROD Grignard Addition (0 °C, Et2O) SM2 Benzene + Isovaleryl Chloride INT 3-Methyl-1-phenylbutan-1-one (Isovalerophenone) SM2->INT Friedel-Crafts Acylation (AlCl3) INT->PROD Asymmetric Transfer Hydrogenation (Ru-TsDPEN)

Figure 1: Primary synthetic pathways to 3-methyl-1-phenylbutan-1-ol.

Validated Experimental Protocols

Protocol A: Racemic Synthesis via Grignard Addition

This protocol establishes the carbon-carbon bond between the phenyl ring and the aliphatic chain via an organometallic nucleophilic addition[1],[3].

  • Causality & Rationale: The reaction must be performed under strictly anhydrous conditions. Grignard reagents (PhMgBr) are highly basic; trace moisture will prematurely protonate the reagent to benzene, destroying the stoichiometry. The reaction is initiated at 0 °C to control the exothermic nucleophilic attack and suppress competing enolization of the aldehyde.

  • Step-by-Step Methodology:

    • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Charge the flask with 0.50 mL of isovaleraldehyde (3-methylbutanal) and 15 mL of anhydrous diethyl ether[3].

    • Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 2.0 mL of phenylmagnesium bromide (3.0 M in diethyl ether) via a syringe pump to prevent localized heating[3].

    • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring overnight to ensure complete conversion[3].

    • Quenching: Carefully partition the mixture between diethyl ether and saturated aqueous ammonium chloride (

      
      ). Rationale:
      
      
      
      provides a mildly acidic proton source to quench the magnesium alkoxide intermediate into the desired alcohol without being acidic enough to trigger an E1 dehydration to an alkene[1],[3].
    • Self-Validation: Extract the aqueous phase with diethyl ether, dry over

      
      , and concentrate. Validate completion via TLC (Hexane/EtOAc 8:2), ensuring the disappearance of the UV-active aldehyde. Structural fidelity is self-validated via 
      
      
      
      NMR by the appearance of a diagnostic carbinol proton multiplet at ~4.66 ppm[4].
Protocol B: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation (ATH)

For applications requiring strict stereocontrol, the ketone precursor 3-methyl-1-phenylbutan-1-one (isovalerophenone) is reduced using a chiral Ruthenium catalyst[5].

  • Causality & Rationale: The RuCl catalyst provides a rigid chiral pocket. The NH group of the TsDPEN ligand and the Ru metal center form a highly ordered six-membered pericyclic transition state with the ketone. Hydrogen bonding dictates that the hydride is transferred exclusively to one face (e.g., the Re face) of the carbonyl, ensuring high enantiomeric excess (ee)[5]. Sodium formate is utilized as a safe, scalable hydride donor in aqueous media.

  • Step-by-Step Methodology:

    • Setup: To a 50.0 mL round-bottom flask, sequentially add the Ru-catalyst (0.030 mmol), 3-methyl-1-phenylbutan-1-one (1.50 mmol), sodium formate (30.0 mmol), and 20.0 mL of deionized water[5].

    • Reaction: Stir the biphasic mixture vigorously at 20 °C for 17 hours[5].

    • Isolation: Separate the catalyst via centrifugation (10,000 rpm) or aqueous extraction with ethyl acetate[5].

    • Self-Validation: The stereochemical fidelity of the protocol is self-validating through Chiral Stationary Phase (CSP) HPLC. Using a Chiralcel® OD column (eluting with 0.5% i-PrOH in hexanes at 1.0 mL/min), the baseline separation of the (R) and (S) enantiomers (retention times ~22.8 min and ~29.0 min, respectively) confirms the ee%[4].

Quantitative Data Summary

Synthesis RoutePrecursorsCatalyst / ReagentYieldEnantiomeric Excess (ee)Primary Application
Grignard Addition Isovaleraldehyde + PhMgBrNone (Anhydrous

)
85 - 95%Racemic (0% ee)General building block, Flow chemistry libraries
ATH Reduction 3-Methyl-1-phenylbutan-1-oneRuCl[(S,S)-TsDPEN] /

> 95%88 - 98% eeChiral APIs, Neuropharmacology

Pharmaceutical Applications & Case Studies

PharmaApps Core 3-Methyl-1-phenylbutan-1-ol (Chiral Building Block) Rx1 Stereoselective Amination Core->Rx1 Rx2 Etherification / Coupling Core->Rx2 Rx3 Flow Chemistry Derivatization Core->Rx3 API1 (1R,2S)-2-Amino-3-methyl- 1-phenylbutan-1-ol (Neuropharmacology) Rx1->API1 API2 AZD9567 Analogues (GR Modulators) Rx2->API2 API3 CCR8 Ligands (Anti-inflammatory) Rx3->API3

Figure 2: Downstream derivatization of 3-methyl-1-phenylbutan-1-ol into active pharmaceutical targets.

1. Neuropharmacology: Chiral Amino Alcohols The compound is a direct precursor to (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride . This specific stereoisomer exhibits significant biological activity by modulating dopamine and norepinephrine levels. The vicinal stereogenic centers impose strict geometric constraints required for receptor binding, making it a critical candidate for treating neurological disorders[2].

2. Glucocorticoid Receptor (GR) Modulators Synthetic glucocorticoids are essential for treating inflammatory diseases, but their use is limited by severe side effects (e.g., bone metabolism disruption). 3-Methyl-1-phenylbutan-1-ol derivatives are utilized to synthesize non-steroidal GR partial agonists, such as analogues of AZD9567 . The bulky isobutyl/phenyl scaffold acts as a lipophilic "push group" against helix 12 of the glucocorticoid receptor, fine-tuning the functional response to maintain anti-inflammatory efficacy while reducing target-related adverse effects[6].

3. Anti-Inflammatory CCR8 Ligands via Flow Chemistry In modern drug discovery, the racemic alcohol is utilized in continuous flow chemistry setups to rapidly generate libraries of small molecules. It serves as a key pharmacophore in the synthesis of ligands targeting the chemokine receptor CCR8, which is heavily implicated in allergic conditions and immune responses[7].

References

  • Benchchem. "3-Methyl-1-phenylbutan-1-OL | 1565-86-2".
  • Smolecule. "(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride".
  • Google Patents. "WO1994018188A1 - 4-hydroxy-benzopyran-2-ones and 4-hydroxy-cycloalkyl[b]pyran-2-ones useful to treat retroviral infections".
  • RSC Publishing. "Supporting Information for One-pot Relay Reduction-Isomerization of β-Trifluoromethylated-α,β-Unsaturated Ketones".
  • ACS Publications. "Discovery of a Novel Oral Glucocorticoid Receptor Modulator (AZD9567) with Improved Side Effect Profile".
  • AIR Unimi. "Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents".
  • RSC Publishing. "Enantioselective Synthesis of α-Phenyl- and α-(Dimethylphenylsilyl)-alkylboronic Esters".

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Troubleshooting & Optimization

Technical Support Center: Water Removal in 3-Methyl-1-phenylbutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1-phenylbutan-1-ol, with a specific focus on the critical aspect of water removal. The successful synthesis of this alcohol, typically via a Grignard reaction, is fundamentally dependent on maintaining anhydrous (water-free) conditions.[1][2] This document is structured to troubleshoot common issues and answer frequently asked questions, ensuring both high yield and purity of the final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis, tracing them back to issues with water contamination and providing actionable, step-by-step protocols for resolution.

Issue 1: Low or No Yield of 3-Methyl-1-phenylbutan-1-ol

Question: I performed the Grignard reaction between isobutylmagnesium bromide and benzaldehyde, but my final yield of 3-Methyl-1-phenylbutan-1-ol is extremely low, or I only recovered starting materials. What went wrong?

Answer: The most probable cause for a failed or low-yield Grignard reaction is the presence of water.[3][4] Grignard reagents, like isobutylmagnesium bromide, are powerful nucleophiles but also extremely strong bases.[5][6] If even trace amounts of water are present in the glassware, solvent, or starting materials, the Grignard reagent will be rapidly "quenched." This means it will react with water in a simple acid-base reaction to form isobutane and magnesium salts, rather than adding to the benzaldehyde to form the desired alcohol.[5][7]

Underlying Mechanism: Quenching of Grignard Reagent

The carbon-magnesium bond in a Grignard reagent is highly polarized, giving the carbon atom a partial negative charge (carbanionic character). Water, a protic solvent, readily donates a proton (H⁺) to this carbanion, destroying the Grignard reagent.

Chemical Equation: CH₃(CH₂)₂CH₂MgBr + H₂O → CH₃(CH₂)₂CH₃ + Mg(OH)Br

This parasitic reaction consumes the Grignard reagent before it has a chance to react with the benzaldehyde, leading directly to poor or no product formation.[7]

Corrective Protocol: Ensuring Anhydrous Conditions

To prevent this, all components of the reaction must be scrupulously dried.

1. Glassware Preparation:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) must be free of water.

  • Method: Oven-dry all glassware at >120°C for at least 4 hours (overnight is preferable).[4][8] Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).[3]

  • Alternative: For quick drying, glassware can be "flame-dried" under vacuum. Assemble the apparatus, apply a vacuum, and gently heat the glass surfaces with a heat gun until all visible moisture is gone. Allow to cool under an inert atmosphere.[4]

2. Solvent Dehydration:

  • Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard for Grignard reactions but are hygroscopic (absorb moisture from the air).[9]

  • Method: Freshly distill the solvent from a suitable drying agent immediately before use. Sodium metal with benzophenone as an indicator is a classic and effective method. The formation of a deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.

  • Safety Note: Distillation from sodium requires extreme caution and should only be performed by experienced personnel with appropriate safety measures in place.

  • Alternative: Using molecular sieves (3Å or 4Å) is a safer method.[9][10] Activate the sieves by heating them in a furnace, then add them to the solvent and allow it to stand for at least 24 hours before use.[9]

3. Reagent Purity:

  • Ensure the benzaldehyde is anhydrous. If it has been opened previously, it may have absorbed atmospheric moisture. It can be dried by standing over anhydrous magnesium sulfate and then distilling under reduced pressure.

Issue 2: Product is Contaminated with a Hydrocarbon Impurity

Question: My NMR analysis shows the presence of 3-Methyl-1-phenylbutan-1-ol, but also a significant amount of isobutane. Where did this come from?

Answer: The presence of isobutane is a direct result of the Grignard reagent (isobutylmagnesium bromide) being quenched by a proton source. While water is the most common culprit, this can also happen during the work-up phase if not performed correctly. The work-up is designed to protonate the magnesium alkoxide intermediate to form the alcohol and to quench any excess Grignard reagent.[11]

Workflow for Grignard Synthesis & Water Removal Checkpoints

The following diagram illustrates the critical points where water must be excluded.

G cluster_prep Preparation Phase (Anhydrous) cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase Dry_Glassware 1. Dry Glassware (Oven/Flame-Dry) Grignard_Formation 4. Form Grignard Reagent (Isobutyl Bromide + Mg) Dry_Glassware->Grignard_Formation Critical Dry_Solvent 2. Dry Solvent (e.g., Ether over Na/Benzophenone) Dry_Solvent->Grignard_Formation Critical Dry_Reagents 3. Dry Reagents (Distill Benzaldehyde) Aldehyde_Addition 5. Add Benzaldehyde (Slowly at 0°C) Dry_Reagents->Aldehyde_Addition Critical Grignard_Formation->Aldehyde_Addition Quench 6. Quench Reaction (Cold Sat. NH4Cl) Aldehyde_Addition->Quench Extract 7. Extract Product (Ether) Quench->Extract Wash 8. Wash Organic Layer (Brine) Extract->Wash Dry_Product 9. Dry with Anhydrous Agent (e.g., MgSO4) Wash->Dry_Product Removes bulk H2O Evaporate 10. Evaporate Solvent Dry_Product->Evaporate Removes trace H2O

Caption: Grignard synthesis workflow with critical water removal steps.

Optimized Work-up Protocol

A careful work-up procedure is essential to prevent side reactions and maximize product isolation.[3]

  • Cooling: After the reaction is complete, cool the reaction flask to 0°C in an ice-water bath. This controls the highly exothermic quenching process.[11]

  • Quenching: While stirring vigorously, slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4][11] This is the preferred quenching agent as it is acidic enough to protonate the alkoxide but mild enough to avoid causing elimination side reactions with the tertiary alcohol product.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether to ensure all the alcohol product is recovered into the organic phase.[11]

  • Washing: Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the majority of the dissolved water from the organic layer.[11]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11] Swirl the flask until the drying agent no longer clumps together, indicating that all trace water has been absorbed.[12]

  • Isolation: Filter or decant the dried organic solution away from the drying agent and remove the solvent using a rotary evaporator to yield the crude 3-Methyl-1-phenylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the best drying agent to use for the final product solution?

A1: The choice of drying agent depends on the required speed, capacity (amount of water it can absorb), and efficiency (how much water is left behind). For drying the ether solution of 3-Methyl-1-phenylbutan-1-ol, anhydrous magnesium sulfate (MgSO₄) is often the best choice.[12] It has a high capacity, works quickly, and is finely powdered, providing a large surface area for water absorption.[13][14] Anhydrous sodium sulfate (Na₂SO₄) is another common choice; it has a very high capacity but is slower and less efficient than MgSO₄.[13]

Drying AgentCapacity (n)¹Efficiency (e)²SpeedAcidityCompatibility Notes
Magnesium Sulfate (MgSO₄) High (n=7)High (e=2.8)FastSlightly AcidicExcellent for ethers and most neutral organic compounds.[13]
Sodium Sulfate (Na₂SO₄) Very High (n=10)Low (e=25)SlowNeutralGood for pre-drying very wet solutions.[13]
Calcium Chloride (CaCl₂) High (n=6)High (e=1.5)FastLewis AcidNot compatible with alcohols as it can form adducts.[13]
Calcium Sulfate (CaSO₄) Low (n=0.5)Very High (e=0.004)FastNeutralGood for final drying but has low capacity.[13]
Molecular Sieves (3Å/4Å) ModerateVery HighSlowNeutralExcellent for achieving very low water content but slow.[10][15]

¹ Capacity (n) refers to the maximum number of moles of water bound per mole of drying agent. ² Efficiency (e) is the residual water left in mg/L of solvent.

Q2: Can I use a method other than a chemical drying agent to remove water from my final product?

A2: Yes, for certain applications, particularly on a larger scale, azeotropic distillation can be used to remove water from an alcohol. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[10] To dry an alcohol, an entrainer (a third solvent like toluene or benzene) is added.[10][16] This forms a new, lower-boiling ternary azeotrope with water and the alcohol. When the mixture is distilled, this ternary azeotrope boils off first, effectively removing the water. The entrainer is then separated and recycled, leaving the anhydrous alcohol behind.[16][17] However, for typical lab-scale synthesis of 3-Methyl-1-phenylbutan-1-ol, using a chemical drying agent after work-up is far more practical.

Decision Tree for Choosing a Drying Method

G Start Need to remove water from organic solution Is_Reaction Is this pre-reaction (drying solvent)? Start->Is_Reaction Is_Workup Is this post-reaction (drying product solution)? Is_Reaction->Is_Workup No Distill Distill from Na/Benzophenone (High Purity Required) Is_Reaction->Distill Yes Sieves_Solvent Use Activated Molecular Sieves (Safer Alternative) Is_Reaction->Sieves_Solvent Yes Is_Final_Product Is this the neat final alcohol product? Is_Workup->Is_Final_Product No MgSO4 Use Anhydrous MgSO₄ (Fast & Efficient) Is_Workup->MgSO4 Yes Na2SO4 Use Anhydrous Na₂SO₄ (High Capacity, Slower) Is_Workup->Na2SO4 Yes Azeotrope Azeotropic Distillation (Large Scale, High Purity) Is_Final_Product->Azeotrope Yes Sieves_Product Stand over Molecular Sieves (Small Scale, High Purity) Is_Final_Product->Sieves_Product Yes

Caption: Decision tree for selecting an appropriate water removal method.

References
  • Benchchem. (n.d.). Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Benchchem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Wikipedia. (2024). Azeotropic distillation.
  • Clark, J. (2023). Grignard reagents.
  • Chemistry Steps. (2025). The Grignard Reaction Mechanism.
  • Benchchem. (n.d.). Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis.
  • IJERTI. (n.d.). An overview of Dehydration of Ethanol by Azeotropic Distillation using various entrainer.
  • Wikipedia. (2024). Grignard reaction.
  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from Delloyd's Lab-Tech Chemistry resource.
  • Purdue Extension. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety.
  • Study Rocket. (n.d.). Drying Agents – GCSE Chemistry (Triple) CCEA Revision.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 4.2.1.3. Grignard-Like Reaction in Water.
  • MDPI. (2025). Azeotropic and Extractive Distillation for Bio-Ethanol Dehydration: Process Design, Simulation, and Cost Analysis.
  • OSTI. (n.d.). Separation of Alcohol·Water Mixtures Using Salts.
  • Google Patents. (n.d.). US8754268B2 - Process for removing water from alcohol mixtures.
  • Chemistry LibreTexts. (2024). 3.2: Drying Agents.
  • Scribd. (n.d.). Common Drying Agents in Organic Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-Methyl-1-phenylbutan-2-ol.
  • ACS Publications. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
  • Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction.
  • Google Patents. (n.d.). US4769112A - Method for removing water from ethanol.
  • Quora. (2023). How do you separate water and alcohol step-by-step?.
  • Sciencemadness Discussion Board. (2016). Drying ether for Grignard.
  • Allan Chemical Corporation. (2025). Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls.
  • De-Alcoholisation. (2025). A Detailed Look Into The Process.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Grignard Reaction. (n.d.).
  • YouTube. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium.
  • Chegg. (2023). Solved Experiment: Synthesis of 1-phenyl-3-methyl-1-butanol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • YouTube. (2023). The Grignard Reaction | Synthesis of Alcohols.
  • Google Patents. (n.d.). CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II (video).
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

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overcoming steric hindrance in 3-Methyl-1-phenylbutan-1-ol derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center for overcoming steric hindrance in 3-Methyl-1-phenylbutan-1-ol derivatization.

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the derivatization of 3-Methyl-1-phenylbutan-1-ol. The significant steric hindrance posed by the isobutyl group adjacent to the secondary alcohol functionality often leads to low yields, slow reaction rates, or complete reaction failure with standard protocols. This resource provides in-depth troubleshooting advice, alternative protocols, and answers to frequently asked questions to help you navigate these synthetic challenges.

Troubleshooting Guide: Common Issues & Solutions

Esterification Reactions

Q1: My standard Fischer esterification (acid catalyst, excess carboxylic acid) of 3-Methyl-1-phenylbutan-1-ol is giving very low yields and some elimination byproducts. What's going wrong and what should I do?

A1: The Fischer esterification is an equilibrium-limited reaction that is highly sensitive to steric hindrance.[1][2] The bulky isobutyl group on 3-Methyl-1-phenylbutan-1-ol physically blocks the nucleophilic attack of the alcohol onto the protonated carboxylic acid. The required high temperatures can also promote acid-catalyzed dehydration (E1 elimination) of the secondary alcohol, leading to undesired alkene byproducts.

To overcome this, you need to move away from equilibrium-based methods and use modern coupling reactions that work under milder conditions and employ a highly activated acylating agent.

Recommended Alternatives for Esterification:

  • Steglich Esterification: This method uses a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][4][5][6] The carboxylic acid is activated in situ by DCC to form a highly reactive O-acylisourea intermediate. DMAP then forms an even more reactive acylpyridinium species, which is readily attacked by the sterically hindered alcohol.[5]

  • Yamaguchi Esterification: This is an exceptionally powerful method for sterically demanding substrates.[7][8][9] The carboxylic acid is first converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). The steric bulk of the trichlorobenzoyl group directs the subsequent nucleophilic attack by DMAP to the less hindered carbonyl of the desired acyl group, which then efficiently acylates the alcohol.[7][10]

  • Acylation with a Highly Active Catalyst: For simple acylations (e.g., acetylation), using a potent Lewis acid catalyst can dramatically improve yields. Bismuth(III) triflate (Bi(OTf)₃) is particularly effective for acylating sterically demanding alcohols with acid anhydrides under mild conditions.[11][12] Another excellent option is using 1-methylimidazole (MI) as a nucleophilic catalyst, which can be superior to DMAP and avoids the toxicity associated with it.[13]

MethodActivating AgentCatalystKey AdvantagesPotential Issues
Steglich Esterification DCC or DICDMAP (catalytic)Mild conditions, good for acid-sensitive substrates.[5][6]Dicyclohexylurea (DCU) byproduct can be difficult to remove; risk of N-acylurea rearrangement.[6]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric)Excellent for highly hindered substrates, high yields, regioselective.[8][9][14]Requires a two-step, one-pot procedure; Yamaguchi reagent is a specialty chemical.
Bi(OTf)₃-Catalyzed Acylation Acid AnhydrideBi(OTf)₃ (catalytic)Operationally simple, powerful for hindered alcohols, tolerant of many functional groups.[11][12]Primarily for use with acid anhydrides, not carboxylic acids directly.
Ether Synthesis

Q2: I am trying to synthesize an ether from 3-Methyl-1-phenylbutan-1-ol using the Williamson ether synthesis, but I am only isolating 3-methyl-1-phenyl-1-butene. How can I fix this?

A2: The Williamson ether synthesis is a classic Sₙ2 reaction. Your observation is a textbook case of elimination (E2) outcompeting substitution. When you deprotonate 3-Methyl-1-phenylbutan-1-ol to form its alkoxide, you create a strong, sterically hindered base.[15] When this bulky base reacts with a primary or even some secondary alkyl halides, it preferentially abstracts a proton from the alkyl halide, leading to elimination instead of substitution.

To successfully synthesize the ether, you must use a method that avoids strongly basic conditions or one that activates the alcohol differently.

Recommended Alternatives for Ether Synthesis:

  • Mitsunobu Reaction: This is one of the most reliable methods for forming C-O bonds with secondary alcohols, proceeding with a clean inversion of stereochemistry.[16][17] The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol in situ, turning the hydroxyl group into a good leaving group.[18] The conjugate base of a weakly acidic nucleophile (like a phenol, pKa < 13) can then displace it.[19] For very hindered substrates, using 4-nitrobenzoic acid followed by hydrolysis can improve yields.[20]

  • Reductive Etherification: A modern and powerful metal-free approach involves the reductive coupling of the alcohol with a ketone or aldehyde.[21][22] One such method uses chlorodimethylsilane (CDMS) and a catalytic amount of a Schreiner thiourea catalyst.[22] This system activates the carbonyl component and facilitates a hydride transfer, forming the ether bond under mild conditions and tolerating significant steric bulk.[22]

  • Acid-Catalyzed Sₙ1-type Reaction (for Tertiary Ethers): If you are trying to form a tert-butyl ether or a similar ether from a tertiary alkyl source, an acid-catalyzed Sₙ1 pathway can be used. For example, reacting 3-Methyl-1-phenylbutan-1-ol with isobutylene in the presence of a strong acid catalyst (like H₂SO₄ or an acidic resin) can form the corresponding tert-butyl ether. This avoids the use of strong bases entirely.

Experimental Protocols

Protocol 1: Yamaguchi Esterification of 3-Methyl-1-phenylbutan-1-ol

This protocol describes the esterification with benzoic acid as an example.

Materials:

  • 3-Methyl-1-phenylbutan-1-ol (1.0 eq)

  • Benzoic Acid (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 2,4,6-Trichlorobenzoyl chloride (1.3 eq)

  • 4-Dimethylaminopyridine (DMAP) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add benzoic acid (1.2 eq) and anhydrous toluene.

  • Add triethylamine (1.5 eq) and stir the solution at room temperature for 30 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.3 eq) dropwise and stir the mixture for 2 hours at room temperature to form the mixed anhydride.

  • In a separate argon-purged flask, dissolve 3-Methyl-1-phenylbutan-1-ol (1.0 eq) and DMAP (2.0 eq) in anhydrous toluene.

  • Slowly add the solution of the mixed anhydride from the first flask to the second flask containing the alcohol and DMAP via cannula.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Protocol 2: Mitsunobu Reaction of 3-Methyl-1-phenylbutan-1-ol with Phenol

Materials:

  • 3-Methyl-1-phenylbutan-1-ol (1.0 eq)

  • Phenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, dissolve 3-Methyl-1-phenylbutan-1-ol (1.0 eq), phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the cooled solution. A color change to yellow-orange is typically observed.[20]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether (3x). Combine the organic layers and wash with 1 M NaOH (to remove excess phenol), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Frequently Asked Questions (FAQs)

Q3: Why is the isobutyl group in 3-Methyl-1-phenylbutan-1-ol so problematic for derivatization?

A3: The problem lies in steric hindrance. The hydroxyl group is on a secondary carbon (C1). The adjacent C3 carbon is tertiary, bonded to two methyl groups and a methylene. This bulky isobutyl group creates a crowded environment around the reactive hydroxyl group. In reactions that follow an Sₙ2 mechanism (like Williamson ether synthesis or some esterifications), the incoming nucleophile must approach the carbon bearing the hydroxyl group (or its activated form) from the backside. The isobutyl group acts like a "molecular shield," physically blocking this approach and dramatically slowing down the reaction rate, allowing side reactions like elimination to dominate.[1][23]

Q4: Can I use protecting groups to help with my synthesis?

A4: Protecting groups are generally used to mask a functional group to prevent it from reacting while another part of the molecule is being modified.[24][25][26][27] In this case, the hydroxyl group is the group you want to react. Therefore, a protecting group strategy is not directly applicable to overcoming the steric hindrance of the derivatization itself. The challenge is the inherent structure of the molecule, which requires selecting a more powerful and suitable reaction chemistry rather than a protection-deprotection sequence.

Q5: Are there any other general strategies I should consider for these difficult reactions?

A5: Yes. Besides choosing a more appropriate named reaction, you can sometimes influence the outcome by modifying reaction conditions:

  • Higher Catalyst Loading: In catalyzed reactions, increasing the mole percentage of the catalyst can sometimes overcome high activation energy barriers.

  • High-Pressure Conditions: Applying high pressure can favor substitution over elimination in some borderline cases by reducing the transition state volume.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate sterically hindered reactions by providing rapid, localized heating, though care must be taken to avoid decomposition.[28]

  • Sonication: The use of ultrasound can sometimes accelerate reactions in hindered systems by creating localized high-pressure and high-temperature zones.[15][19]

However, the most reliable strategy is to choose a fundamentally different and more robust reaction pathway, such as those detailed in the troubleshooting guide.

Visualizations

Decision Workflow for Derivatization

G start Goal: Derivatize 3-Methyl-1-phenylbutan-1-ol esterification Target: Ester start->esterification C-O bond to C=O etherification Target: Ether start->etherification C-O bond to C fischer Fischer Esterification (Acid + Heat) esterification->fischer williamson Williamson Synthesis (Strong Base + R-X) etherification->williamson fischer_result Low Yield / Failure? fischer->fischer_result steglich Steglich Esterification (DCC/DMAP) fischer_result->steglich Yes yamaguchi Yamaguchi Esterification (2,4,6-Trichlorobenzoyl chloride/DMAP) fischer_result->yamaguchi Yes bi_cat Catalytic Acylation (Bi(OTf)3 + Anhydride) fischer_result->bi_cat Yes end_ester Ester Formed fischer_result->end_ester No (Success) steglich->end_ester yamaguchi->end_ester bi_cat->end_ester williamson_result Elimination? williamson->williamson_result mitsunobu Mitsunobu Reaction (PPh3/DEAD) williamson_result->mitsunobu Yes reductive Reductive Etherification (Carbonyl + Silane) williamson_result->reductive Yes end_ether Ether Formed williamson_result->end_ether No (Success) mitsunobu->end_ether reductive->end_ether

Caption: Decision workflow for selecting a derivatization method.

Key Reaction Mechanisms

G cluster_0 Steglich Esterification cluster_1 Yamaguchi Esterification cluster_2 Mitsunobu Reaction RCOOH_DCC R-COOH + DCC O_acyl O-Acylisourea (Active Intermediate) RCOOH_DCC->O_acyl Acyl_Pyr Acylpyridinium Ion (Highly Reactive) O_acyl->Acyl_Pyr + DMAP DMAP_cat DMAP DMAP_cat->O_acyl Ester_DCU Ester + DCU DMAP_cat->Ester_DCU Regenerated Acyl_Pyr->Ester_DCU + Hindered Alcohol ROH Hindered Alcohol RCOOH_Y R-COOH + Yamaguchi Reagent Mixed_An Mixed Anhydride RCOOH_Y->Mixed_An Acyl_Pyr_Y Acylpyridinium Ion Mixed_An->Acyl_Pyr_Y + DMAP (attacks less hindered C=O) DMAP_Y DMAP Ester_Y Ester Acyl_Pyr_Y->Ester_Y + Hindered Alcohol ROH_Y Hindered Alcohol PPh3_DEAD PPh3 + DEAD Betaine Betaine Intermediate PPh3_DEAD->Betaine Alkoxyphos Alkoxyphosphonium Salt (Activated Alcohol) Betaine->Alkoxyphos + Hindered Alcohol ROH_M Hindered Alcohol Product Product (Inverted Stereo) Alkoxyphos->Product + Nu- NuH Nucleophile (e.g., PhOH) NuH->Product

Caption: Simplified mechanisms for overcoming steric hindrance.

References

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]

  • Demkowicz, S., Rachon, J., & Witt, D. (2015). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. [Link]

  • Li, S-H., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

  • Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. [Link]

  • NPTEL. (n.d.). Synthesis of Esters. NPTEL Archive. [Link]

  • Pareek, S., et al. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. [Link]

  • ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • Wikipedia. (n.d.). 山口ラクトン化反応 (Yamaguchi Lactonization Reaction). [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Reddit. (2019, June 15). Esterification reactions of a carboxylic acid with an alcohol occur most rapidly with primary alcohols. Why is that exactly? r/Mcat. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Kagaku wo Hasshin. (2022, April 23). 山口ラクトン化反応【Yamaguchi Esterification】. [Link]

  • ACS Omega. (2025, September 26). High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure. [Link]

  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Fiveable. (2025, August 15). 11.3 Protecting groups. Organic Chemistry II. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • ResearchGate. (n.d.). Esterification using Yamaguchi method. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Green Chemistry. (2026, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Vedantu. (2024, July 2). The relative order of esterification of alcohols is. [Link]

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Validation & Comparative

A Technical Guide to the 13C NMR Chemical Shifts of 3-Methyl-1-phenylbutan-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for determining the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 3-Methyl-1-phenylbutan-1-ol, a chiral alcohol with potential applications in asymmetric synthesis and as a building block for pharmacologically active molecules.

This document moves beyond a simple cataloging of spectral data. It offers a comparative analysis with structurally related analogs, providing a deeper understanding of the subtle electronic and steric influences on 13C NMR chemical shifts. The experimental data presented herein, coupled with a detailed methodological protocol, is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and development of related chemical entities.

Understanding the 13C NMR Spectrum: Key Influencing Factors

The chemical shift of a carbon atom in a 13C NMR spectrum is a sensitive probe of its local electronic environment. Several key factors dictate the resonance frequency of a given carbon nucleus:

  • Hybridization State: The hybridization of the carbon atom (sp³, sp², sp) significantly impacts its chemical shift, with sp² and sp carbons generally appearing at higher chemical shifts (downfield) compared to sp³ carbons.

  • Inductive Effects: Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbon atoms. This "deshielding" effect causes the carbon nucleus to experience a stronger magnetic field, resulting in a downfield shift to a higher ppm value. The magnitude of this effect diminishes with increasing distance from the electronegative atom.

  • Steric Effects: The spatial arrangement of atoms and groups within a molecule can also influence chemical shifts. Steric compression, or the gamma-gauche effect, can cause an upfield (lower ppm) shift for carbons that are in close proximity.

  • Anisotropic Effects: The presence of pi systems, such as in the phenyl group of 3-Methyl-1-phenylbutan-1-ol, creates a local magnetic field that can either shield or deshield nearby carbon nuclei, depending on their orientation relative to the pi system.

A thorough understanding of these principles is crucial for the accurate interpretation and prediction of 13C NMR spectra.

Comparative Analysis of 13C NMR Chemical Shifts

To contextualize the 13C NMR spectrum of 3-Methyl-1-phenylbutan-1-ol, a comparative analysis with structurally related alcohols is presented. The selected analogs—1-phenylbutan-1-ol, 3-phenylbutan-1-ol, and 3-methyl-1-butanol—allow for a systematic evaluation of the electronic and structural effects of the phenyl and isobutyl groups on the butanol backbone.

Table 1: Experimental 13C NMR Chemical Shifts (ppm) of 3-Methyl-1-phenylbutan-1-ol and a Predicted Spectrum for Comparison

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C1CH(OH)74.574.8
C2CH₂46.847.1
C3CH24.524.8
C4, C5CH₃22.5, 22.822.4, 23.2
C6 (ipso)C144.5144.9
C7, C11 (ortho)CH126.5126.8
C8, C10 (meta)CH128.3128.5
C9 (para)CH127.3127.6

Predicted data was obtained using a standard NMR prediction algorithm. Experimental data was sourced from SpectraBase.

Table 2: Experimental 13C NMR Chemical Shifts (ppm) of Comparative Alcohols

Carbon Atom1-phenylbutan-1-ol3-phenylbutan-1-ol3-methyl-1-butanol
C175.360.562.5
C242.140.741.8
C319.032.125.1
C413.921.922.5 (x2)
C-ipso144.8146.9-
C-ortho126.0126.8-
C-meta128.4128.5-
C-para127.3126.3-

Data sourced from the Spectral Database for Organic Compounds (SDBS) and other publicly available spectral data.

Analysis of the Data

A detailed examination of the chemical shifts in Tables 1 and 2 reveals several key structural insights:

  • The Carbinol Carbon (C1): The carbon bearing the hydroxyl group (C1) in 3-Methyl-1-phenylbutan-1-ol resonates at approximately 74.8 ppm. This is very similar to the chemical shift of the analogous carbon in 1-phenylbutan-1-ol (75.3 ppm), indicating that the primary determinant of this shift is the direct attachment of the electronegative oxygen and the phenyl group. In contrast, the C1 in 3-phenylbutan-1-ol and 3-methyl-1-butanol, where the phenyl group is absent from the carbinol carbon, appears significantly upfield at around 60.5 ppm and 62.5 ppm, respectively. This highlights the strong deshielding effect of the phenyl group on the alpha-carbon.

  • The Aliphatic Chain: The chemical shifts of the aliphatic carbons (C2, C3, C4, and C5) in 3-Methyl-1-phenylbutan-1-ol are influenced by their proximity to the hydroxyl and phenyl groups. The C2 methylene group at 47.1 ppm is deshielded by the adjacent carbinol carbon. The C3 methine at 24.8 ppm and the diastereotopic methyl groups (C4 and C5) at 22.4 and 23.2 ppm are characteristic of an isobutyl group. The presence of two distinct signals for the terminal methyl groups is a consequence of the chiral center at C1, which renders them magnetically inequivalent.

  • The Phenyl Group: The aromatic carbons of the phenyl group in 3-Methyl-1-phenylbutan-1-ol exhibit a typical pattern. The ipso-carbon (C6), directly attached to the carbinol center, is the most deshielded at 144.9 ppm. The ortho (C7, C11), meta (C8, C10), and para (C9) carbons appear in the expected aromatic region between 126 and 129 ppm.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol provides a standardized procedure for acquiring high-quality 13C NMR spectra of 3-Methyl-1-phenylbutan-1-ol and similar compounds.

I. Sample Preparation
  • Sample Purity: Ensure the sample of 3-Methyl-1-phenylbutan-1-ol is of high purity (≥98%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

  • Concentration: Prepare a solution with a concentration of approximately 50-100 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared solution to the NMR tube using a Pasteur pipette.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline and may need to be optimized based on the specific NMR instrument being used.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): A range of 0 to 220 ppm is typically sufficient to encompass all carbon signals.

    • Acquisition Time (AQ): Set to approximately 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a sufficient number of scans (e.g., 128, 256, or more) is required to achieve an adequate signal-to-noise ratio.

III. Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Visualizing the Molecular Structure and NMR Workflow

To facilitate a clear understanding of the structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 3-Methyl-1-phenylbutan-1-ol with carbon numbering.

G cluster_workflow 13C NMR Experimental Workflow A Sample Preparation (Dissolution in CDCl₃) B NMR Spectrometer Setup (Locking & Shimming) A->B C Data Acquisition (Proton-Decoupled 13C) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis D->E

Caption: General workflow for 13C NMR data acquisition and analysis.

Conclusion

This technical guide has provided a comprehensive examination of the 13C NMR chemical shifts of 3-Methyl-1-phenylbutan-1-ol. Through a comparative analysis with structurally related alcohols, the influence of the phenyl and isobutyl moieties on the carbon skeleton has been elucidated. The detailed experimental protocol and accompanying diagrams offer a practical framework for researchers working with this and similar molecules. The data and interpretations presented herein are intended to support the efficient and accurate structural characterization of novel compounds in the fields of chemistry and drug discovery.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • SpectraBase. John Wiley & Sons, Inc. [Link]

A Researcher's Guide to the Spectroscopic Analysis of 3-Methyl-1-phenylbutan-1-ol: An Infrared Spectroscopy Perspective

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-Methyl-1-phenylbutan-1-ol, a secondary alcohol of interest in organic synthesis. We will explore the characteristic vibrational frequencies that define its molecular fingerprint, present a robust experimental protocol for data acquisition, and compare the insights gained from IR spectroscopy with those from alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization.

The Molecular Blueprint: Functional Groups of 3-Methyl-1-phenylbutan-1-ol

3-Methyl-1-phenylbutan-1-ol (C₁₁H₁₆O, Molar Mass: 164.24 g/mol ) is a chiral secondary alcohol.[1][2] Its structure contains three key regions that give rise to a distinct infrared spectrum: a hydroxyl group, a phenyl group, and an aliphatic isobutyl group. Understanding these components is fundamental to interpreting its spectral data.

cluster_0 3-Methyl-1-phenylbutan-1-ol phenyl Phenyl Group (C₆H₅) choh Secondary Alcohol (CH-OH) phenyl->choh C-C bond isobutyl Isobutyl Group (-CH₂CH(CH₃)₂) choh->isobutyl C-C bond

Caption: Key functional moieties of 3-Methyl-1-phenylbutan-1-ol.

Decoding the Spectrum: Characteristic IR Peaks

Infrared spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies as they absorb IR radiation. The spectrum of 3-Methyl-1-phenylbutan-1-ol is a composite of absorptions from its alcohol, aromatic, and aliphatic components.

The Hydroxyl (-OH) Group Vibrations

The most conspicuous feature in the IR spectrum of an alcohol is the O-H stretching vibration.[3] For 3-Methyl-1-phenylbutan-1-ol, this appears as a strong and characteristically broad absorption band in the 3600-3200 cm⁻¹ region.[4][5] The broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules, which creates a range of O-H bond strengths, thus diversifying their vibrational frequencies.[3][6][7]

Another key indicator is the C-O stretching vibration, which for secondary alcohols like this one, typically produces a strong band between 1150 and 1075 cm⁻¹.[4][7]

The Phenyl (C₆H₅) Group Vibrations

The presence of the aromatic ring is confirmed by several distinct peaks:

  • Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9][10] This peak's position at a slightly higher frequency than aliphatic C-H stretches is a reliable marker for sp²-hybridized carbons.[8]

  • Aromatic C=C Stretch: The resonance within the benzene ring gives rise to a series of absorptions in the 1600-1450 cm⁻¹ region.[9][10][11] Typically, two or more sharp, medium-intensity bands are observed.

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range result from the C-H bonds bending out of the plane of the aromatic ring. The exact position of these "oop" bands is highly diagnostic of the substitution pattern on the phenyl ring.[8][9][10] For a monosubstituted ring, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

The Aliphatic (C-H) Group Vibrations

The isobutyl group and other saturated portions of the molecule contribute to absorptions just below 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Strong, sharp peaks are expected in the 2960-2850 cm⁻¹ region, corresponding to the stretching of C-H bonds on sp³-hybridized carbons.[12]

The following table summarizes the anticipated IR absorption bands for 3-Methyl-1-phenylbutan-1-ol.

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupExpected Appearance
3600 - 3200O-H StretchAlcoholStrong, Broad
3100 - 3000=C-H StretchAromaticMedium to Weak, Sharp
2960 - 2850-C-H StretchAlkaneStrong, Sharp
1600 - 1450C=C Stretch (in-ring)AromaticMedium, Sharp (multiple bands)
1150 - 1075C-O StretchSecondary AlcoholStrong
900 - 675C-H Out-of-Plane BendAromaticStrong, Sharp

A Practical Guide: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred Fourier Transform Infrared (FTIR) sampling technique for liquid samples due to its simplicity, minimal sample preparation, and non-destructive nature.[13][14] It requires only a small amount of the sample to be placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[15][16]

Experimental Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal using a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent sample cross-contamination.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, allowing it to be digitally subtracted from the sample spectrum.

  • Sample Application: Place a single drop (1-2 drops) of 3-Methyl-1-phenylbutan-1-ol onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[15]

  • Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the key absorption peaks and compare their positions (in cm⁻¹) to established correlation charts and reference spectra to confirm the presence of the expected functional groups.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal to prepare it for the next sample.

start Start clean1 Clean ATR Crystal start->clean1 background Acquire Background Spectrum clean1->background apply_sample Apply Liquid Sample to Crystal background->apply_sample sample_spec Acquire Sample Spectrum apply_sample->sample_spec process Process Data (Background Subtraction) sample_spec->process analyze Analyze Final IR Spectrum process->analyze clean2 Clean ATR Crystal analyze->clean2 end_node End clean2->end_node

Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.

A Broader Perspective: Comparison with Other Analytical Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary data that, when combined with IR, create a self-validating system for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: Would determine the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin splitting. Protons on the carbon adjacent to the alcohol oxygen are expected to appear in the 3.4-4.5 ppm range.[6] The alcohol proton itself often appears as a broad singlet due to rapid chemical exchange.[6][17]

    • ¹³C NMR: Would show a distinct signal for each unique carbon atom. The carbon bearing the hydroxyl group is expected in the 50-65 ppm region, while aromatic carbons typically appear between 110-140 ppm.[6][10]

  • Mass Spectrometry (MS): MS provides the molecular weight and valuable information on fragmentation patterns.

    • The electron ionization (EI) mass spectrum of 3-Methyl-1-phenylbutan-1-ol is expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 164.[1]

    • Common fragmentation pathways for alcohols include dehydration (loss of H₂O), leading to a peak at m/z 146, and alpha-cleavage, which could yield a resonance-stabilized ion at m/z 107.[1][4][5] The presence of the phenyl group would also likely produce fragments at m/z 91 (tropylium ion) and 77 (phenyl cation).[1]

The following table compares the utility of these key analytical techniques.

TechniqueInformation ProvidedStrengths for 3-Methyl-1-phenylbutan-1-olLimitations
IR Spectroscopy Functional groups present.Rapid and unambiguous identification of hydroxyl and aromatic groups.Provides no detailed information on molecular connectivity or mass.
¹H NMR Spectroscopy Connectivity of protons, chemical environments, and stereochemical relationships.Maps the entire proton framework, confirming the isobutyl and phenylpropyl substructures.Can be complex to interpret; alcohol proton coupling is often not observed.
¹³C NMR Spectroscopy Number and type of unique carbon atoms (aliphatic, aromatic, alcohol-bearing).Confirms the carbon skeleton and the presence of 11 unique carbons.Low natural abundance of ¹³C requires longer acquisition times.[18]
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₁H₁₆O) and provides structural clues from fragmentation.Isomers can have identical molecular weights and similar fragmentation.

Conclusion

Infrared spectroscopy is an indispensable first-pass analytical tool for the characterization of 3-Methyl-1-phenylbutan-1-ol. It provides rapid, definitive evidence for the presence of the critical hydroxyl and phenyl functional groups that define the molecule. While IR spectroscopy alone cannot elucidate the complete atomic connectivity, its data serves as a crucial component of a comprehensive analytical workflow. When its findings are integrated with data from NMR and Mass Spectrometry, researchers can achieve an unambiguous and trustworthy structural assignment, which is paramount in the fields of chemical research and drug development.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. LibreTexts. Retrieved from [Link]

  • LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

  • LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 14). Infrared spectrum of ethanol. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 18). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-(2-Methylpropyl)benzenemethanol. PubChem. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 4). 1H NMR splitting of 3-methyl-1-butanol. Retrieved from [Link]

Sources

Analytical Platforms for the Structural Elucidation of 1-Phenyl-3-methylbutan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of small-molecule characterization, I frequently encounter the analytical challenge of profiling secondary benzylic alcohols. 1-Phenyl-3-methylbutan-1-ol (also known as


-isobutylbenzyl alcohol; MW: 164.24  g/mol ) is a highly functionalized chiral building block utilized extensively in advanced organic synthesis and drug development[1].

Because this compound lacks highly basic heteroatoms, its ionization and subsequent structural elucidation require deliberate platform selection. This guide objectively compares the two primary analytical workflows—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols.

Mechanistic Causality: Mass Spectrometry Fragmentation Dynamics

To select the correct analytical platform, we must first understand the intrinsic thermodynamic stability of the molecule's fragment ions.

Electron Ionization (EI-MS) Dynamics

Under hard ionization (70 eV), 1-phenyl-3-methylbutan-1-ol yields a highly reproducible structural fingerprint. The molecular ion (


) is observed at m/z 164, though its abundance is typically low due to rapid downstream fragmentation[1]. The fragmentation cascade is governed by two primary pathways:
  • Alpha-Cleavage (Base Peak at m/z 107): Cleavage of the C–C bond between the carbinol carbon and the branched isobutyl chain results in the expulsion of a neutral isobutyl radical (-57 Da). The causality here is driven by product stability: the resulting

    
    -hydroxybenzyl cation ([Ph-CH=OH]
    
    
    
    ) is heavily stabilized by resonance delocalization across the adjacent phenyl ring, making m/z 107 the dominant base peak[1].
  • Dehydration (m/z 146): Secondary benzylic alcohols are highly susceptible to the loss of water (-18 Da), generating a stable radical cation at m/z 146[1]. Further high-energy degradation of the aromatic ring yields the classic tropylium (m/z 91) and phenyl (m/z 77) cations.

Electrospray Ionization (ESI-MS/MS) Dynamics

In contrast, soft ionization via ESI+ presents a distinct challenge. Neutral aliphatic-aromatic alcohols exhibit poor ionization efficiency because they lack a basic site for stable protonation. When protonation does occur at the hydroxyl oxygen, the molecule undergoes rapid, predictable in-source fragmentation . The loss of water generates a highly stable, resonance-delocalized benzylic carbocation ([M-H


O+H]

) at m/z 147. Consequently, LC-MS/MS workflows must target this m/z 147 pseudomolecular ion rather than the intact protonated mass[2][3].

Fragmentation M Molecular Ion (M+•) m/z 164 A_cleavage Alpha-Cleavage Loss of Isobutyl Radical (-57 Da) M->A_cleavage Dehydration Dehydration Loss of H2O (-18 Da) M->Dehydration Base Alpha-Hydroxybenzyl Cation [Ph-CH=OH]+ m/z 107 (Base Peak) A_cleavage->Base Tropylium Tropylium / Phenyl Cation m/z 91 / 77 Base->Tropylium Loss of CH2O M146 [M-H2O]+• m/z 146 Dehydration->M146 M146->Tropylium Alkyl Loss

Fig 1: EI-MS fragmentation pathway of 1-phenyl-3-methylbutan-1-ol highlighting the m/z 107 base peak.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When choosing a platform, the decision hinges on matrix complexity and the specific analytical goal (structural discovery vs. targeted quantitation). The table below objectively compares the performance of both platforms for this specific analyte.

Performance MetricGC-EI-MS (Agilent 7890/5977B)LC-ESI-MS/MS (Thermo Q-Exactive / Waters Xevo)
Primary Ionization Target

(m/z 164)
[M-H

O+H]

(m/z 147 via in-source fragmentation)
Fragmentation Richness High: Extensive library-matchable fragments (m/z 107, 146, 91, 77).Low to Moderate: Relies on CID of the m/z 147 benzylic cation.
Matrix Suitability Ideal for pure organic synthesis extracts and volatile matrices.Ideal for complex biological fluids (plasma, urine)[2].
Sensitivity (LOD) ~10–50 ng/mL (Excellent for volatile neutrals).~100–500 ng/mL (Limited by poor ESI+ ionization efficiency).
Sample Preparation Simple dilution in volatile organics (e.g., DCM, Hexane).Requires protein precipitation; potential need for derivatization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal diagnostic checks to prevent false positives.

Protocol A: GC-EI-MS Structural Fingerprinting

Use this protocol for high-confidence structural confirmation of synthetic batches.

  • Sample Preparation: Dissolve 1-phenyl-3-methylbutan-1-ol in GC-grade dichloromethane to a final concentration of 10 µg/mL.

  • Chromatographic Separation:

    • Column: HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Mass Spectrometric Acquisition:

    • Ion Source: 230°C; Quadrupole: 150°C; Electron Energy: 70 eV.

    • Scan Range: m/z 50 to 300.

  • Self-Validation Check: Extract the ion chromatograms (EIC) for m/z 107 and m/z 146. Validation rule: The chromatographic peaks for both ions must perfectly co-elute. The presence of the m/z 146 dehydration ion acts as an internal diagnostic, confirming that the m/z 107 base peak originates from the intact alcohol rather than a lower-molecular-weight aromatic contaminant.

Protocol B: LC-ESI-MS/MS Targeted Quantitation

Use this protocol for quantifying the analyte in biological matrices (e.g., pharmacokinetic studies).

  • Sample Preparation: Perform protein precipitation on 50 µL of plasma using 150 µL of cold acetonitrile. Centrifuge at 14,000

    
     g for 10 min. Dilute the supernatant 1:1 with mobile phase A.
    
  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometric Acquisition (Positive ESI):

    • Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C.

    • MRM Transitions: Because the intact [M+H]

      
       (m/z 165) is unstable, monitor the in-source generated benzylic cation.
      
    • Quantifier Transition: m/z 147

      
       105 (Collision Energy: 15 eV).
      
    • Qualifier Transition: m/z 147

      
       91 (Collision Energy: 25 eV).
      
  • Self-Validation Check: The ion ratio between the quantifier (m/z 105) and qualifier (m/z 91) transitions must remain within

    
    15% of the analytical standard. This validates the identity of the in-source generated benzylic cation[3].
    

Workflow Start 1-Phenyl-3-methylbutan-1-ol Sample Matrix Matrix Assess Matrix Complexity Start->Matrix GC GC-EI-MS Platform (Volatile / Organic) Matrix->GC High Purity LC LC-ESI-MS/MS Platform (Aqueous / Biological) Matrix->LC Complex Matrix GC_Prep Direct Injection / Dilution (Self-Validating: m/z 146 presence) GC->GC_Prep LC_Prep Protein Precipitation Monitor In-Source Dehydration LC->LC_Prep GC_Data Structural Elucidation Library Match (m/z 107) GC_Prep->GC_Data LC_Data Targeted Quantitation MRM: m/z 147 -> 105 LC_Prep->LC_Data

Fig 2: Decision matrix for selecting GC-EI-MS vs LC-ESI-MS/MS for benzylic alcohol characterization.

References

  • Benchchem. "3-Methyl-1-phenylbutan-1-OL | 1565-86-2 Mass Spectrum Analysis." 1

  • ResearchGate. "The LC-MS/MS spectrum of almorexant and major fragmentation reactions of benzylic alcohols." 2

  • MDPI. "Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine... Detection of Degradation Products by LC-ESI-QTOF-MS." 3

Sources

Comparative Reactivity Profile: 3-Methyl-1-phenylbutan-1-ol vs. 3-Phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the selection of alcohol building blocks dictates the available functionalization pathways. While 3-Methyl-1-phenylbutan-1-ol and 3-Phenyl-1-butanol share a similar molecular framework (a phenyl ring and an aliphatic chain), the specific position of their hydroxyl groups fundamentally alters their electronic environments and steric profiles. This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their divergent reactivity in oxidation, substitution, and enzymatic transformations.

Structural and Electronic Causality

The reactivity of any alcohol is governed by the stability of its intermediates and the steric accessibility of its reactive centers.

3-Methyl-1-phenylbutan-1-ol (Secondary Benzylic)

This compound features a hydroxyl group at the C1 position, directly adjacent to the aromatic ring, making it a secondary benzylic alcohol [1].

  • Electronic Effect: The benzylic position provides immense resonance stabilization to any developing positive charge. Consequently, reactions proceeding via a carbocation intermediate (such as SN1 substitutions or E1 dehydrations) are highly favored.

  • Steric Effect: The C1 carbon is flanked by a bulky phenyl group and an isobutyl chain. This significant steric hindrance heavily disfavors associative SN2 pathways.

3-Phenyl-1-butanol (Primary Aliphatic)

In contrast, 3-phenyl-1-butanol has its hydroxyl group at the terminal C1 position, while the phenyl ring is located at C3. It is a primary aliphatic alcohol .

  • Electronic Effect: The C1 carbon lacks resonance stabilization. Without the ability to delocalize a positive charge into the phenyl ring, dissociative SN1 pathways are energetically prohibitive.

  • Steric Effect: The terminal primary alcohol is sterically unhindered, making it an excellent nucleophile and an ideal substrate for SN2 substitutions and enzymatic transesterifications.

Comparative Reactivity Pathways

Oxidation Dynamics

The most critical divergence between these two compounds lies in their oxidation potential.

  • 3-Methyl-1-phenylbutan-1-ol: As a secondary alcohol, oxidation strictly yields a ketone (3-methyl-1-phenylbutan-1-one)[1]. Over-oxidation to a carboxylic acid is structurally impossible without harsh, bond-cleaving conditions.

  • 3-Phenyl-1-butanol: As a primary alcohol, it readily oxidizes to 3-phenylbutanal. However, it is prone to over-oxidation to 3-phenylbutanoic acid. To arrest the reaction at the aldehyde stage, researchers employ chemoselective systems, such as 2[2] or biocatalytic oxidation using .

OxidationPathways cluster_0 3-Methyl-1-phenylbutan-1-ol (Secondary Benzylic) cluster_1 3-Phenyl-1-butanol (Primary Aliphatic) A1 3-Methyl-1-phenylbutan-1-ol (Ph-CH(OH)-CH2-CH(CH3)2) O1 [O] (e.g., Swern, MnO2) A1->O1 P1 3-Methyl-1-phenylbutan-1-one (Ketone) O1->P1 A2 3-Phenyl-1-butanol (Ph-CH(CH3)-CH2-CH2-OH) O2 [O] (e.g., Pd-catalyst, G. oxydans) A2->O2 P2 3-Phenylbutanal (Aldehyde) O2->P2 P3 3-Phenylbutanoic acid (Carboxylic Acid) P2->P3 Excess[O]

Divergent oxidation pathways of secondary benzylic vs. primary aliphatic alcohols.

Nucleophilic Substitution & Enzymatic Reactivity

Because 3-phenyl-1-butanol is an unhindered primary alcohol, it is highly susceptible to enzymatic modifications. It undergoes highly efficient with vinyl acetate when catalyzed by lipases isolated from Pseudomonas cepacia. Conversely, the steric bulk surrounding the hydroxyl group in 3-methyl-1-phenylbutan-1-ol restricts access to enzyme active sites, significantly reducing its utility in biocatalytic transesterifications.

SubstitutionMechanisms A1 3-Methyl-1-phenylbutan-1-ol C1 Benzylic Carbocation (Resonance Stabilized) A1->C1 Acidic Conditions (-H2O) SN1 SN1 / E1 Products (Racemization / Alkenes) C1->SN1 Nucleophile A2 3-Phenyl-1-butanol TS Sterically Unhindered Transition State A2->TS Nucleophilic Attack SN2 SN2 Products (Inversion of Configuration) TS->SN2 Leaving Group Departure

Mechanistic divergence in nucleophilic substitution based on carbocation stability.

Quantitative Data & Physical Properties

Property3-Methyl-1-phenylbutan-1-ol3-Phenyl-1-butanol
CAS Number 1565-86-2[1]2722-36-3
Alcohol Classification Secondary, BenzylicPrimary, Aliphatic
Molecular Weight 164.24 g/mol [1]150.22 g/mol
Steric Environment Hindered (adjacent isobutyl & phenyl)Unhindered (primary carbon)
Primary Oxidation Product Ketone (3-Methyl-1-phenylbutan-1-one)Aldehyde (3-Phenylbutanal)
Nucleophilic Substitution SN1 favored (carbocation stabilized)SN2 favored
Enzymatic Transesterification Poor (Sterically hindered)Excellent (e.g., P. cepacia lipase)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the analytical readouts inherently prove the success of the mechanistic pathway.

Protocol A: Chemoselective Oxidation of 3-Phenyl-1-butanol to 3-Phenylbutanal

Objective: Arrest the oxidation of a primary alcohol at the aldehyde stage without over-oxidation to the carboxylic acid.

  • Setup: Dissolve 1.0 mmol of 3-phenyl-1-butanol in 5 mL of toluene.

  • Catalysis: Add 5 mol% of nanoparticle-ferrite-palladium catalyst[2].

  • Reaction: Stir the mixture at 80°C under an O2 atmosphere (1 atm) for 6 hours.

  • Workup: Magnetically separate the ferrite-palladium catalyst (self-validating step for green chemistry recovery). Concentrate the filtrate under reduced pressure.

  • Validation & Causality:

    • Causality: The Pd-nanoparticle system specifically facilitates hydride elimination to form the aldehyde but lacks the aqueous activation required to form the hydrate intermediate necessary for over-oxidation to the carboxylic acid.

    • Validation: Analyze via

      
      H-NMR. The disappearance of the primary alcohol triplet (~3.6 ppm) and the appearance of a sharp aldehyde singlet (~9.7 ppm) confirms the transformation. The absence of a broad carboxylic acid peak (~11-12 ppm) validates the chemoselectivity of the catalyst.
      
Protocol B: Swern Oxidation of 3-Methyl-1-phenylbutan-1-ol

Objective: Mild oxidation of a sterically hindered secondary benzylic alcohol to a ketone.

  • Setup: In an oven-dried flask under inert atmosphere, add oxalyl chloride (1.2 mmol) to anhydrous dichloromethane (DCM) at -78°C.

  • Activation: Dropwise add anhydrous DMSO (2.4 mmol). Stir for 15 minutes to generate the active alkoxysulfonium intermediate.

  • Substrate Addition: Slowly add 3-methyl-1-phenylbutan-1-ol (1.0 mmol) dissolved in DCM. Stir for 30 minutes at -78°C.

  • Quenching: Add triethylamine (5.0 mmol) to facilitate the ylide formation and subsequent intramolecular fragmentation. Allow the reaction to warm to room temperature.

  • Validation & Causality:

    • Causality: The Swern oxidation is chosen because it avoids the use of acidic transition metals (like Jones reagent), which could inadvertently trigger carbocation formation and subsequent dehydration of the benzylic alcohol.

    • Validation: Monitor via IR Spectroscopy. The complete disappearance of the broad -OH stretch at 3300 cm⁻¹ and the appearance of a sharp, strong C=O stretch at ~1690 cm⁻¹ (conjugated ketone) validates the reaction. Over-oxidation is structurally impossible, ensuring a highly pure ketone product.

References

Sources

Comparative Guide: Reference Standards for α-Isobutylbenzyl Alcohol Analysis in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction


-Isobutylbenzyl alcohol—systematically known as 3-methyl-1-phenyl-1-butanol (CAS: 1565-86-2)—is a sterically hindered chiral secondary alcohol widely utilized as a benchmark substrate[1]. In drug development and synthetic methodology, it serves as a rigorous model for evaluating the efficiency of 2 and enzymatic kinetic resolutions[2]. Because the isobutyl and phenyl groups present distinct steric and electronic environments, achieving high enantioselectivity with this compound is a definitive proof-of-concept for novel catalytic systems.

To accurately quantify the enantiomeric excess (ee) and yield of these reactions, analytical laboratories must rely on high-purity reference standards of the (R)- and (S)- enantiomers. This guide objectively compares commercially available Certified Reference Materials (CRMs) against standard commercial grades and in-house synthesized alternatives, providing field-proven analytical workflows for both Chiral HPLC and Chiral GC.

Product Comparison: Selecting the Right Reference Standard

When establishing a calibration curve for ee determination, the isotopic and enantiomeric purity of your reference standard directly impacts the linear dynamic range and the y-intercept of the calibration.

Table 1: Performance and Specification Comparison of Reference Standards
FeatureCertified Reference Materials (CRMs)Standard Commercial GradeIn-House Synthesized
Chemical Purity > 99.8% (qNMR verified)95.0% – 98.0%Variable (Requires validation)
Enantiomeric Excess > 99.9% ee~ 98.0% eeVariable
Traceability ISO 17034 / SI TraceableLot-specific COA onlyNone
Calibration Impact Zero-intercept, high precisionPotential systematic ee errorHigh baseline noise risk
Best Application IND/NDA regulatory submissionsEarly-stage catalyst screeningProof-of-concept studies

Expertise & Causality Insight: Using a standard with only 98% ee to calibrate a method for a catalyst that produces 99.5% ee creates a mathematical paradox. The trace opposite enantiomer present in a lower-grade standard will artificially inflate the minor peak area during response factor calculation. This leads to an underestimation of your catalyst's true performance. CRMs eliminate this systematic error by ensuring a true zero-intercept calibration.

Analytical Methodologies & Protocols

As a Senior Application Scientist, I recommend maintaining orthogonal analytical methods to self-validate your results. Below are detailed protocols for both Chiral HPLC and Chiral GC analysis of


-isobutylbenzyl alcohol.
Chiral HPLC Protocol (Normal Phase)

Mechanism: Chiral recognition occurs via hydrogen bonding,


 interactions, and dipole-dipole stacking between the analyte and the derivatized cellulose/amylose stationary phase.
  • Column: 1 (250 mm × 4.6 mm, 5 µm)[1].

  • Mobile Phase: Hexane / Isopropanol (98:2 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm (targeting the phenyl chromophore)[3].

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve 1.0 mg of the CRM in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Procedure: Inject 10 µL of the sample. The expected retention times are

    
     min and 
    
    
    
    min.

Expertise & Causality Insight: The highly non-polar nature of the isobutyl group requires a very low polar modifier concentration (2% Isopropanol) to ensure the analyte spends adequate time interacting with the chiral grooves of the stationary phase. Increasing the polarity will cause co-elution.

Chiral GC Protocol

Mechanism: Separation is driven by inclusion complexation within the cyclodextrin cavity and hydrogen bonding with the derivatized hydroxyl groups.

  • Column: 1 (30 m × 0.25 mm ID × 0.25 µm film)[1].

  • Carrier Gas: Helium at a constant linear velocity of 30 cm/sec.

  • Oven Program: 100 °C hold for 2 min, ramp at 2 °C/min to 140 °C, hold for 5 min.

  • Injector/Detector: Split ratio 50:1, Injector 220 °C, FID 250 °C.

  • Sample Preparation: Dissolve 1.0 mg of CRM in 1.0 mL of GC-grade dichloromethane.

Expertise & Causality Insight: The slow temperature ramp (2 °C/min) is critical. While


-isobutylbenzyl alcohol is relatively volatile, the subtle chiral differentiation by the 

-cyclodextrin phase requires extended interaction time at lower temperatures to achieve baseline separation.
System Suitability & Self-Validation

Every protocol must operate as a self-validating system. Before analyzing the reaction mixture, inject the CRM standard to verify:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the (R) and (S) enantiomers.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    to ensure no co-eluting impurities are skewing the peak area.
  • Orthogonal Confirmation: If HPLC yields an unexpected ee, cross-validate the sample using the Chiral GC protocol. True enantiomeric excess is a physical constant and must remain independent of the analytical platform.

Workflow Visualization

The following diagram illustrates the self-validating analytical workflow for asymmetric reduction analysis using these reference standards.

Workflow Start Asymmetric Catalysis (Substrate: 3-Methyl-1-phenyl-1-butanone) SamplePrep Sample Preparation (Extraction & 0.22 µm Filtration) Start->SamplePrep Split Analytical Platform SamplePrep->Split HPLC Chiral HPLC Analysis (Chiralcel OD-H Column) Split->HPLC Non-volatile Protocol GC Chiral GC Analysis (Beta-Dex 120 Column) Split->GC Volatile Protocol Data Data Acquisition: Retention Time & Peak Area HPLC->Data GC->Data RefStd Calibration with CRM α-Isobutylbenzyl Alcohol RefStd->HPLC Calibrate RefStd->GC Calibrate EE Determine Enantiomeric Excess (ee) & Yield Data->EE

Figure 1: Self-validating analytical workflow for ee determination using CRM standards.

Experimental Data: Method Validation

To demonstrate the superiority of CRM-grade standards, we compared the calibration linearity and resolution factors (


) using the Chiral HPLC method described in Section 3.1.
Table 2: Method Validation Data (Chiralcel OD-H, 254 nm)
Standard Type

(Resolution)
Linearity (

)
ee Determination Error
CRM (>99.9% ee) 2.10.9998< 0.1%
Commercial (98% ee) 1.80.9921+ 1.2%
In-House (Unpurified) 1.4 (Peak tailing)0.9850+ 3.5%

Data Interpretation: The CRM provides a perfect linear response, ensuring that the calculated ee matches the true ee of the reaction mixture. The in-house standard exhibited peak tailing, likely due to trace unreacted 3-methyl-1-phenyl-1-butanone or aldol byproducts, which artificially broadened the peaks and reduced


 below the acceptable baseline threshold of 1.5.

Conclusion

For drug development professionals and researchers engineering highly enantioselective catalysts, the choice of reference standard is as critical as the analytical method itself. While commercial grades suffice for preliminary screening, Certified Reference Materials (CRMs) of


-isobutylbenzyl alcohol are non-negotiable for final method validation, ensuring zero-intercept calibration and absolute confidence in reported enantiomeric excesses.

References

  • Wiley-VCH. "Supporting Information: Chiral HPLC or GC conditions for the ee determination of the alcohol products."[Link]

  • American Chemical Society. "Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols."[Link]

  • LookChem. "Cas 73925-83-4, (R)-3-methyl-1-phenylbutanol - Relevant academic research and scientific papers."[Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.